(S)-Navlimetostat
Descripción
Structure
3D Structure
Propiedades
Número CAS |
2630904-45-7 |
|---|---|
Fórmula molecular |
C23H18ClFN6O2 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-1-methylpyrazol-5-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |
InChI |
InChI=1S/C23H18ClFN6O2/c1-31-22(20-15(8-26)19(33-12-3-4-12)7-17(24)21(20)25)16(10-28-31)11-2-5-13-14(6-11)18(9-27)29-30-23(13)32/h2,5-7,10,12H,3-4,9,27H2,1H3,(H,30,32) |
Clave InChI |
BZKIOORWZAXIBA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(S)-Navlimetostat (also known as MRTX-1719 and BMS-986504) is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1] Its discovery represents a significant advancement in precision oncology, particularly for the treatment of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This in-depth guide provides a technical overview of the discovery, synthesis, and mechanism of action of this compound for researchers, scientists, and drug development professionals.
Discovery: A Fragment-Based Approach to a Synthetic Lethal Target
The discovery of this compound was driven by a fragment-based lead discovery (FBLD) strategy, a powerful method for identifying novel lead compounds.[2][3][4] This approach, coupled with structure-based drug design (SBDD), was instrumental in developing a potent and selective inhibitor against a previously challenging target.
The central concept behind the development of this compound is synthetic lethality . In approximately 15% of human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene, CDKN2A.[5] MTAP is a key enzyme in the methionine salvage pathway, and its absence leads to the accumulation of MTA.[6] This accumulation of MTA weakly inhibits the enzymatic activity of PRMT5, creating a unique vulnerability in these cancer cells. This compound was designed to selectively and potently inhibit the residual activity of the PRMT5-MTA complex, leading to cancer cell death while sparing normal cells with functional MTAP.[6]
Experimental Workflow: Fragment-Based Screening
The initial phase of discovery involved screening a fragment library to identify small molecules that bind to the PRMT5-MTA complex.
Figure 1: Experimental workflow for the discovery of this compound.
Synthesis of this compound
A scalable synthesis of this compound has been developed, enabling its production for preclinical and clinical studies. The synthesis involves the coupling of two key building blocks followed by deprotection steps.
A versatile synthesis was developed through the preparation of late-stage phthalazinone intermediates, which could then be used to synthesize a range of analogs, including this compound. The process involves key reactions such as Suzuki-Miyaura coupling to form the core structure.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target/Cell Line | MTAP Status | IC50 (nM) | Reference(s) |
| Biochemical Assay | PRMT5-MTA complex | N/A | 3.6 | [1] |
| Biochemical Assay | PRMT5 | N/A | 20.5 | [1] |
| Cell Viability | HCT116 | Deleted | 12 | [7] |
| Cell Viability | HCT116 | Wild-Type | 890 | [1] |
| PRMT5 Activity in Cells | HCT116 | Deleted | 8 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing (mg/kg/day, oral) | Tumor Growth Inhibition (TGI) | Reference(s) |
| Lu-99 | Lung Cancer | 50 | 86% | [1] |
| Lu-99 | Lung Cancer | 100 | 88% | [1] |
Table 3: Binding Affinity of this compound
| Assay Type | Target | KD (pM) | Reference(s) |
| Surface Plasmon Resonance (SPR) | PRMT5-MTA complex | 0.14 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are compiled from multiple sources and represent a general framework.
PRMT5 Biochemical Assay
Objective: To determine the in vitro inhibitory activity of this compound against the PRMT5-MTA complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-methionine (SAM)
-
Methylthioadenosine (MTA)
-
Histone H4 peptide substrate
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and MTA in the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on MTAP-deleted and MTAP wild-type cancer cell lines.
Materials:
-
MTAP-deleted and MTAP wild-type cancer cell lines (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
MTAP-deleted cancer cell line (e.g., Lu-99)
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant MTAP-deleted cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily, for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Signaling Pathway and Mechanism of Action
This compound exerts its antitumor effect through a synthetic lethal mechanism by targeting the PRMT5-MTA complex in MTAP-deleted cancer cells.
Figure 2: Signaling pathway of this compound's synthetic lethal mechanism.
In normal cells, MTAP efficiently metabolizes MTA, keeping its intracellular levels low. PRMT5 remains fully active, catalyzing the methylation of various protein substrates, which is essential for normal cellular processes.
In MTAP-deleted cancer cells, the absence of MTAP leads to a significant accumulation of MTA. This MTA binds to PRMT5, forming a PRMT5-MTA complex with partially reduced enzymatic activity. The cancer cells become dependent on this residual PRMT5 activity for their survival. This compound is designed to specifically and potently bind to and inhibit this PRMT5-MTA complex. This targeted inhibition leads to a profound suppression of protein methylation, ultimately resulting in cell cycle arrest and apoptosis in the cancer cells. This selective action provides a therapeutic window, minimizing toxicity to normal tissues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma [mdpi.com]
- 7. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective small-molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in cancer research, and detailed experimental protocols for its evaluation. The document focuses on the principle of synthetic lethality in methylthioadenosine phosphorylase (MTAP)-deleted cancers, a key area of investigation for this compound. Quantitative data from preclinical studies are summarized in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is the S-enantiomer of Navlimetostat and has been identified as a promising therapeutic agent in oncology.[3] Its primary target is PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4][5] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[4][6]
A key aspect of this compound's therapeutic potential lies in its targeted approach towards cancers with a specific genetic alteration: the deletion of the MTAP gene.[2][7] This deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of MTA, which endogenously inhibits PRMT5.[7][8] this compound leverages this by preferentially binding to the PRMT5/MTA complex, leading to a highly selective and potent inhibition of PRMT5 in cancer cells with MTAP deletion, a concept known as synthetic lethality.[9][10]
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy of this compound is centered on the concept of synthetic lethality. In normal cells with wild-type MTAP, the enzyme metabolizes MTA, keeping its intracellular concentration low.[7] In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[7]
MTA acts as a weak endogenous inhibitor of PRMT5.[7] this compound is an MTA-cooperative inhibitor, meaning it selectively binds to and stabilizes the PRMT5-MTA complex, further inhibiting the residual PRMT5 activity in MTAP-deleted tumor cells.[11][12] This selective inhibition leads to cancer cell death while sparing normal cells with functional MTAP, thus providing a potentially wide therapeutic window.[9]
The inhibition of PRMT5 by this compound leads to a global reduction in symmetric dimethylarginine (SDMA) levels on various protein substrates.[13] This disruption of protein methylation affects multiple downstream pathways crucial for cancer cell survival and proliferation.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of Navlimetostat (MRTX-1719).
Table 1: In Vitro Potency of Navlimetostat
| Parameter | Target/Cell Line | Condition | Value | Reference |
| IC50 | PRMT5/MTA complex | Biochemical Assay | 3.6 nM | [1] |
| IC50 | PRMT5 | Biochemical Assay | 20.5 nM | [1] |
| Kd | PRMT5/MTA complex | Binding Assay | 0.14 pM | [1] |
| IC50 | HCT116 MTAP-deleted cells | Cell Viability (10 days) | 12 nM | [1][14] |
| IC50 | HCT116 MTAP wild-type cells | Cell Viability (10 days) | 890 nM | [1] |
| IC50 | This compound | PRMT5/MTA complex | 7070 nM | [3] |
| IC50 | Navlimetostat | PRMT5 | ~2-6 nM | [2] |
Table 2: In Vivo Efficacy of Navlimetostat in Xenograft Models
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 orthotopic xenograft | Lung Cancer (MTAP-deleted) | 50 mg/kg/day, p.o., 21 days | 86% | [1] |
| Lu-99 orthotopic xenograft | Lung Cancer (MTAP-deleted) | 100 mg/kg/day, p.o., 21 days | 88% | [1] |
| HCT116 MTAP-deleted xenograft | Colorectal Cancer | 50 and 100 mg/kg, q.d., p.o. | Significant Inhibition | [11] |
| HCT116 MTAP wild-type xenograft | Colorectal Cancer | 50 and 100 mg/kg, q.d., p.o. | No effect on tumor growth | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PRMT5 inhibitors like this compound. These protocols are based on established methods in the field and should be optimized for specific experimental conditions.[4][13]
Cell Viability (MTT/MTS) Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
MTAP wild-type and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS) for MTT
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4][13]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 to 120 hours.[4]
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
Western Blot Analysis for SDMA Levels
This protocol is for detecting changes in the levels of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker of PRMT5 activity, following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer.[13]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.[13]
-
Analysis: Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted cancer cell line
-
Sterile PBS
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Digital calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15]
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound or vehicle control daily by oral gavage.
-
Efficacy Assessment: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition (TGI). Tumors can be used for pharmacodynamic analysis (e.g., Western blot for SDMA).[11]
Clinical Development
Navlimetostat (MRTX-1719) is currently being evaluated in clinical trials for patients with advanced solid tumors harboring MTAP gene deletions.[11][16][17] Early clinical data have shown a favorable safety profile and preliminary signs of clinical activity, including objective responses in patients with various MTAP-deleted cancers.[11] A Phase 1/2 clinical trial (NCT05245500) is ongoing to further assess the safety, tolerability, and anti-tumor activity of MRTX-1719.[11][16]
Conclusion
This compound represents a promising targeted therapy for a significant population of cancer patients with MTAP-deleted tumors. Its mechanism of MTA-cooperative PRMT5 inhibition exemplifies a precision medicine approach, exploiting a specific metabolic vulnerability of cancer cells. The robust preclinical data, demonstrating potent and selective anti-tumor activity, have paved the way for ongoing clinical investigations. Further research and clinical development will be crucial in defining the full therapeutic potential of this compound in the landscape of cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 14. benchchem.com [benchchem.com]
- 15. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 16. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Study Connect [bmsstudyconnect.com]
- 17. firstwordpharma.com [firstwordpharma.com]
(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective inhibitor of the PRMT5/MTA complex, a key player in cancer cell metabolism and survival. This technical guide provides an in-depth exploration of the core target of this compound, its mechanism of action, and the experimental methodologies used to characterize this interaction, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule that exhibits synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2][3] The primary target of this compound is the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][4][5][6][7][8] In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of a PRMT5/MTA complex, which is the specific target of this compound.[1][2][3][9] This targeted approach allows for a high degree of selectivity, sparing healthy cells with functional MTAP. This guide will delve into the intricacies of this interaction, the signaling pathways involved, and the experimental data that underpins our understanding of this promising therapeutic agent.
The Core Target: The PRMT5/MTA Complex
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on a variety of histone and non-histone proteins.[10][11] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[10][12] Dysregulation of PRMT5 activity is implicated in the progression of a wide range of cancers.[10][13][14]
In healthy cells, PRMT5 activity is modulated by various factors, including the availability of its cofactor S-adenosylmethionine (SAM). In cancer cells with a homozygous deletion of the MTAP gene, a key enzyme in the methionine salvage pathway, the metabolite methylthioadenosine (MTA) accumulates to high levels. MTA is a structural analogue of SAM and acts as an endogenous inhibitor of PRMT5, leading to a partially inhibited state of the enzyme. This creates a unique therapeutic window, as these cancer cells become highly dependent on the remaining PRMT5 activity for their survival.
This compound was specifically designed to exploit this vulnerability. It preferentially binds to the PRMT5/MTA complex, further inhibiting its enzymatic activity and inducing synthetic lethality in MTAP-deleted cancer cells.[1][2][3][9]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PRMT5/MTA complex) | 3.6 nM | Biochemical Assay | [5][7] |
| IC50 (PRMT5) | 20.5 nM | Biochemical Assay | [5][7] |
| Kd (PRMT5/MTA complex) | 0.14 pM | Surface Plasmon Resonance | [5] |
| Cellular IC50 (SDMA inhibition) | 8 nM | HCT116 (MTAP-deleted) | [5] |
| Cell Viability IC50 (10-day assay) | 12 nM | HCT116 (MTAP-deleted) | [5][6] |
| Cell Viability IC50 (10-day assay) | 890 nM | HCT116 (MTAP wild-type) | [5] |
| Tumor Growth Inhibition (TGI) | 86% at 50 mg/kg | Lu-99 orthotopic xenograft | [5] |
| Tumor Growth Inhibition (TGI) | 88% at 100 mg/kg | Lu-99 orthotopic xenograft | [5] |
PRMT5 Signaling Pathway and the Mechanism of this compound
The PRMT5 signaling pathway is a complex network that influences multiple aspects of cancer cell biology. In MTAP-deleted cancers, the accumulation of MTA creates a dependency on the remaining PRMT5 activity. This compound exploits this by potently and selectively inhibiting the PRMT5/MTA complex.
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells and the mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the PRMT5/MTA complex.
Methodology:
-
Protein Immobilization: Recombinant human PRMT5/MEP50 complex is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: this compound is serially diluted in running buffer to a range of concentrations.
-
Binding Measurement: The analyte solutions are injected over the sensor surface, and the association and dissociation phases are monitored in real-time. To characterize the interaction with the PRMT5/MTA complex, MTA is included in the running buffer.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vitro PRMT5 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PRMT5/MTA complex.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing recombinant PRMT5/MEP50, a histone H4-derived peptide substrate, and [3H]-S-adenosylmethionine (SAM) in assay buffer is prepared. For testing inhibition of the PRMT5/MTA complex, a fixed concentration of MTA is included.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C to allow for the enzymatic methylation of the substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of methylated peptide is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Cellular Viability Assay
Objective: To assess the effect of this compound on the viability of MTAP-deleted and MTAP wild-type cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116 MTAP-deleted and wild-type) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for an extended period (e.g., 10 days) to allow for the full effect of the compound on cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and the IC50 values are calculated by plotting cell viability against the compound concentration.
Experimental Workflow
The discovery and characterization of this compound followed a structured workflow, from initial screening to in vivo efficacy studies.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. adooq.com [adooq.com]
- 8. Navlimetostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 promotes cancer cell migration and invasion through the E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 function and targeting in cancer [cell-stress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that are often dysregulated in cancer. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, mRNA splicing, signal transduction, and the DNA damage response. This guide provides a comprehensive technical overview of Navlimetostat (MRTX-1719), a potent and selective inhibitor of the PRMT5-methylthioadenosine (MTA) complex, and related compounds. A key focus of this document is the principle of synthetic lethality in methylthioadenosine phosphorylase (MTAP)-deleted cancers, a genetic alteration present in approximately 10% of all human cancers.
Navlimetostat is an atropisomeric compound, meaning it has stereoisomers arising from restricted rotation around a single bond. It is crucial to note that the biologically active enantiomer is the (M)- or (R)-atropisomer, while the (S)-atropisomer is significantly less active. This guide will focus on the active enantiomer, herein referred to as Navlimetostat, unless otherwise specified.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy for Navlimetostat is centered on the concept of synthetic lethality. In normal cells, the enzyme MTAP salvages adenine (B156593) from MTA, a byproduct of polyamine synthesis. However, in cancers with a homozygous deletion of the MTAP gene, MTA accumulates to high levels. This accumulation of MTA leads to the formation of a PRMT5-MTA complex, which partially inhibits the activity of PRMT5.[1][2]
Navlimetostat is an MTA-cooperative inhibitor, meaning it selectively binds to and stabilizes this catalytically inactive PRMT5-MTA complex.[1][3] This further suppresses the residual PRMT5 activity specifically in cancer cells with MTAP deletion, leading to a robust anti-proliferative and pro-apoptotic effect, while largely sparing normal cells where MTA levels are low.[3] This targeted approach provides a therapeutic window for PRMT5 inhibition.[1]
The inhibition of PRMT5 in MTAP-deleted cells leads to several downstream effects, including:
-
Reduced Symmetric Dimethylarginine (SDMA) levels: SDMA is a direct product of PRMT5 enzymatic activity, and its reduction serves as a key pharmacodynamic biomarker of target engagement.
-
Altered RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition leads to widespread changes in RNA splicing.[4]
-
Modulation of Gene Expression: By altering histone methylation, PRMT5 inhibition can affect the expression of genes involved in cell proliferation and survival.[5]
Signaling Pathway Diagram
Caption: PRMT5 signaling pathway in normal versus MTAP-deleted cancer cells and the mechanism of action of Navlimetostat.
Quantitative Data Presentation
The following tables summarize the preclinical data for Navlimetostat and related PRMT5 inhibitors.
Table 1: In Vitro Activity of Navlimetostat
| Parameter | Value | Cell Line/Condition | Reference |
| Biochemical IC₅₀ | |||
| PRMT5-MTA Complex | 3.6 nM | Cell-free assay | [6] |
| PRMT5 | 20.5 nM | Cell-free assay | [6] |
| Binding Affinity (KD) | |||
| PRMT5-MTA Complex | 0.14 pM | Cell-free assay | [6] |
| Cellular IC₅₀ | |||
| PRMT5 Activity | 8 nM | HCT116 (MTAP-deleted) | [6] |
| Cell Viability | 12 nM | HCT116 (MTAP-deleted) | [6][7] |
| Cell Viability | 890 nM | HCT116 (MTAP-wild type) | [6] |
| Enantiomer Activity | |||
| This compound IC₅₀ | 7070 nM | PRMT5/MTA complex |
Note on Enantiomer Activity: The active enantiomer of Navlimetostat is the (M)- or (R)-atropisomer. The high IC₅₀ value reported for the (S)-enantiomer highlights its significantly lower potency.
Table 2: In Vivo Efficacy of Navlimetostat
| Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 Orthotopic Xenograft | 50 mg/kg/day, p.o. | 86% | [6] |
| Lu-99 Orthotopic Xenograft | 100 mg/kg/day, p.o. | 88% | [6] |
Table 3: Activity of Related PRMT5 Inhibitors
| Compound | Target | Biochemical IC₅₀ | Cellular Activity | Reference |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM | Nanomolar IC₅₀ in MCL cell lines | [8] |
| GSK3326595 | PRMT5 | Potent, specific, and reversible | Inhibits proliferation in solid and hematologic tumor cell lines | [9][10] |
| AMG 193 | MTA-cooperative PRMT5 | Potent | Preferential inhibition of MTAP-null cancer cells | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound and related compounds.
PRMT5 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT5.
-
Principle: A common format is a homogeneous assay, such as AlphaLISA®, which detects the methylated product of the enzymatic reaction. The PRMT5/MEP50 enzyme complex is incubated with a biotinylated histone peptide substrate (e.g., H4) and the methyl donor S-adenosylmethionine (SAM). In the case of MTA-cooperative inhibitors, MTA is also included in the reaction.
-
Procedure:
-
The PRMT5/MEP50 enzyme complex, biotinylated substrate, and MTA (for cooperative inhibitors) are incubated with serial dilutions of the test compound.
-
The enzymatic reaction is initiated by the addition of SAM and incubated for a set period (e.g., 2 hours).
-
Acceptor beads conjugated to an antibody specific for the methylated substrate and streptavidin-coated donor beads are added.
-
The plate is incubated to allow for bead-antibody-substrate binding.
-
The AlphaLISA signal is read on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., isogenic pairs of MTAP-wild type and MTAP-deleted cells like HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to vehicle-treated control cells. IC₅₀ values are determined by plotting cell viability against compound concentration.
Western Blot for Pharmacodynamic Biomarkers
This technique is used to measure the levels of specific proteins to confirm target engagement and downstream pathway modulation.
-
Principle: Proteins from cell or tumor lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Procedure:
-
Sample Preparation: Cells or tumor tissues are lysed to extract proteins. Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against a target of interest (e.g., symmetric dimethylarginine, SDMA, to measure PRMT5 activity) and a loading control (e.g., total Histone H4).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Band intensities are quantified, and the level of the protein of interest is normalized to the loading control.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
-
Procedure:
-
Cell Implantation: A suspension of a human cancer cell line (e.g., an MTAP-deleted line like LU99) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~150-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Compound Administration: The test compound is administered to the treatment group according to a specific dose and schedule (e.g., oral gavage daily). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for SDMA).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of PRMT5 inhibitors.
Conclusion
This compound and related MTA-cooperative PRMT5 inhibitors represent a promising new class of targeted therapies for cancers harboring MTAP deletions. By exploiting a specific metabolic vulnerability, these compounds achieve a high degree of selectivity for cancer cells over normal tissues. The robust preclinical data, supported by well-defined experimental protocols, have paved the way for clinical investigation. A thorough understanding of the underlying mechanism of action, the significance of atropisomerism, and the appropriate experimental methodologies are crucial for the continued development and successful clinical translation of this innovative therapeutic approach. Further research into combination strategies and mechanisms of resistance will be key to maximizing the clinical benefit of PRMT5 inhibition in this patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Mrtx-1719 | C23H18ClFN6O2 | CID 156151242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat, also known as MRTX1719 or BMS-986504, is a potent, selective, and orally bioavailable small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] It represents a novel therapeutic strategy for cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Function and Mechanism of Action
This compound functions as a synthetic lethal agent in cancer cells with MTAP gene deletion.[4] The core of its mechanism lies in the selective inhibition of PRMT5 in the presence of MTA, which accumulates to high levels in MTAP-deficient cancer cells.[3]
In normal cells, MTAP metabolizes MTA, a byproduct of polyamine synthesis, keeping its intracellular concentration low.[2] However, in cancers with homozygous deletion of the MTAP gene (often co-deleted with the tumor suppressor CDKN2A), MTA accumulates.[3] This accumulated MTA acts as a partial endogenous inhibitor of PRMT5.[2] this compound then binds with high affinity to this partially inhibited PRMT5-MTA complex, leading to a profound and selective suppression of PRMT5's methyltransferase activity specifically in cancer cells.[1][3]
PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[5] This post-translational modification plays a critical role in regulating various cellular processes, including gene expression, RNA splicing, DNA damage response, and signal transduction.[6][7] By inhibiting PRMT5, this compound disrupts these essential cellular functions in MTAP-deleted cancer cells, leading to cell cycle arrest, apoptosis, and potent antitumor activity, while largely sparing normal, MTAP-proficient cells.[3][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Target | Value | Reference |
| IC₅₀ | PRMT5-MTA complex | 3.6 nM | [1][9] |
| IC₅₀ | PRMT5 | 20.5 nM | [1][9] |
| K𝘥 | PRMT5-MTA complex | 0.14 pM | [1][9] |
Table 1: Biochemical Potency of this compound.
| Cell Line | MTAP Status | Assay Duration | IC₅₀ (Cell Viability) | IC₅₀ (PRMT5 Activity) | Reference |
| HCT116 | Deleted | 10 days | 12 nM | 8 nM | [1][3][9] |
| HCT116 | Wild-Type | 10 days | 890 nM | >70-fold higher than MTAPdel | [1][3][9] |
Table 2: Cellular Potency and Selectivity of this compound.
| Xenograft Model | Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 (human lung cancer) | 50 mg/kg/day (oral) | 21 days | 86% | [9] |
| Lu-99 (human lung cancer) | 100 mg/kg/day (oral) | 21 days | 88% | [9] |
Table 3: In Vivo Efficacy of this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships central to the function of this compound.
Caption: Mechanism of selective PRMT5 inhibition by this compound in MTAP-deleted cancer cells.
Caption: Downstream targets and pathways regulated by PRMT5-mediated symmetric dimethylation.
Detailed Experimental Protocols
PRMT5 Biochemical Assay (Radioactive)
This assay measures the enzymatic activity of the purified PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.[10][11]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
³H-SAM
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Capture the ³H-peptide product on a 96-well filter plate and wash with PBS.
-
Add scintillation fluid to the dried filter plate and measure radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[10]
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[8][12]
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO). Incubate for the desired period (e.g., 10 days).
-
Assay: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC₅₀ value.[8][12]
Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
This protocol assesses the intracellular activity of PRMT5 by measuring the levels of SDMA on protein substrates.[1]
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against SDMA (e.g., anti-SDMA-motif antibody)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-SDMA antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with a loading control antibody to normalize the SDMA signal.[1]
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[2][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted cancer cell line (e.g., Lu-99)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend in PBS (with or without Matrigel) at a concentration of 1-10 x 10⁶ cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width² x length)/2). When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally by gavage at the desired doses and schedule (e.g., daily for 21 days). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[2][13]
Caption: General workflow for an in vivo xenograft study.
Clinical Development
This compound is currently being evaluated in clinical trials for the treatment of patients with advanced solid tumors harboring homozygous MTAP deletion. A Phase 1/2 clinical trial (NCT05245500) is assessing the safety, tolerability, pharmacokinetics, pharmacodynamics, and antitumor activity of this compound in this patient population.[9][14] The study includes dose-escalation and expansion cohorts to identify the recommended Phase 2 dose and to further evaluate the efficacy in various tumor types with MTAP deletion, such as non-small cell lung cancer, pancreatic cancer, and mesothelioma.[9][14]
Conclusion
This compound is a promising targeted therapy that exploits a specific metabolic vulnerability in MTAP-deleted cancers. Its mechanism of action, which relies on the MTA-cooperative inhibition of PRMT5, provides a wide therapeutic window and a clear patient selection biomarker. The preclinical data demonstrate potent and selective antitumor activity, and ongoing clinical trials will further define its role in the treatment of this genetically defined subset of cancers. This technical guide provides a comprehensive resource for understanding the function and evaluation of this novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant portion of human cancers, creates a specific metabolic vulnerability that can be exploited for therapeutic intervention. (S)-Navlimetostat (also known as MRTX1719 or BMS-986504) is a first-in-class, potent, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-MTA complex. This MTA-cooperative mechanism of action allows for selective targeting of cancer cells with MTAP deletion, leading to synthetic lethality while sparing normal, MTAP-proficient cells. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and detailed experimental protocols for its evaluation in MTAP-deleted cancers.
Introduction: The MTAP-PRMT5 Synthetic Lethal Axis
Homozygous deletion of the MTAP gene, often co-deleted with the adjacent tumor suppressor gene CDKN2A, occurs in approximately 10-15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, mesothelioma, and glioblastoma. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates involved in critical cellular processes such as RNA splicing, signal transduction, and DNA damage repair. This partial inhibition of PRMT5 in MTAP-deleted cells creates a heightened dependency on the remaining PRMT5 activity, establishing a synthetic lethal vulnerability.
This compound is an orally bioavailable small molecule designed to selectively bind to the PRMT5-MTA complex.[1][2] This cooperative binding leads to potent inhibition of PRMT5 activity specifically in MTAP-deleted cancer cells where MTA levels are elevated, while having minimal effect on MTAP wild-type cells.[3][4] This targeted approach offers a promising therapeutic window for a genetically defined patient population.
Mechanism of Action
The synthetic lethal interaction between PRMT5 inhibition and MTAP deletion is centered on the cellular methionine cycle and the role of MTA as an endogenous partial inhibitor of PRMT5. The following diagram illustrates this relationship.
Caption: Mechanism of this compound in MTAP-deleted cancers.
Data Presentation
In Vitro Activity
This compound demonstrates potent and selective inhibition of cell viability and PRMT5 activity in MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts.
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Fold Selectivity (MTAP WT/del) | Reference(s) |
| HCT116 | Wild-Type | SDMA Inhibition | 653 | >80-fold | [5] |
| HCT116 | Deletion | SDMA Inhibition | 8 | [5][6] | |
| HCT116 | Wild-Type | Cell Viability (10-day) | 890 | >70-fold | [5][7] |
| HCT116 | Deletion | Cell Viability (10-day) | 12 | [5][6][7] | |
| Various | Deletion | Cell Viability (5-day) | Median: 90 | ~24-fold | [3][6][8] |
| Various | Wild-Type | Cell Viability (5-day) | Median: 2200 | [3][6][8] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound leads to dose-dependent tumor growth inhibition and regression in various MTAP-deleted cell line-derived (CDX) and patient-derived (PDX) xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| LU-99 (CDX) | Lung Cancer | 50 mg/kg/day, p.o. | 86% | [7] |
| LU-99 (CDX) | Lung Cancer | 100 mg/kg/day, p.o. | 88% | [7] |
| HCT116 MTAPdel (CDX) | Colorectal Cancer | 50-100 mg/kg/day, p.o. | Significant Inhibition | [5] |
| HCT116 MTAPwt (CDX) | Colorectal Cancer | 50-100 mg/kg/day, p.o. | No Effect | [5] |
| Mesothelioma (PDX) | Mesothelioma | 100 mg/kg/day, p.o. | Significant Inhibition | [8] |
Clinical Trial Data (NCT05245500)
A Phase 1/2 clinical trial (NCT05245500) is evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound in patients with advanced solid tumors harboring a homozygous MTAP deletion.
-
Study Design: Open-label, multicenter, dose-escalation and expansion study.[9]
-
Dosing: Oral, once-daily (QD) starting at 50 mg, with subsequent dose escalations.[10]
-
Preliminary Efficacy: As of June 13, 2023, in 18 evaluable patients at doses of 100 mg QD or greater, six confirmed objective responses were observed.[1][10]
-
Pharmacodynamics: Apparent complete PRMT5 inhibition, as measured by symmetric dimethylarginine (SDMA) levels in tumor biopsies, was achieved at a dose of 200 mg QD.[1][10]
-
Safety: The drug has been well-tolerated, with no dose-limiting toxicities observed at doses up to 400 mg QD as of the latest reports.[5]
Experimental Protocols
Cell Viability Assay (10-day)
This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[5][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of MTAP-deleted and MTAP wild-type cancer cells.
Materials:
-
HCT116 MTAP-deleted and wild-type cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the serially diluted compound for 5 days.
-
After 5 days, replace the medium with fresh medium containing the respective concentrations of this compound.
-
Incubate the cells for an additional 5 days.
-
On day 10, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression curve fit.
Caption: Workflow for the 10-day cell viability assay.
Symmetric Dimethylarginine (SDMA) Immunoblotting
This protocol provides a general framework for assessing the pharmacodynamic effects of this compound on PRMT5 activity by measuring SDMA levels.[5][8]
Objective: To determine the effect of this compound on the levels of symmetrically dimethylated arginine in cellular proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
Western blotting apparatus
-
Primary antibody against SDMA (e.g., SYM11)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.
-
Quantify band intensities using densitometry software.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[5][7][11]
Objective: To assess the anti-tumor activity of orally administered this compound in a subcutaneous MTAP-deleted tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deleted cancer cell line (e.g., LU-99, HCT116 MTAPdel)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MTAP-deleted cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., SDMA immunoblotting).
-
Calculate tumor growth inhibition (TGI).
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound represents a promising targeted therapy for the significant patient population with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action provides a clear rationale for its selectivity and potential for a favorable therapeutic index. The preclinical data robustly support its potent and selective anti-tumor activity, and early clinical results are encouraging. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound and to establish its role in the treatment of MTAP-deleted malignancies. The experimental protocols provided in this guide offer a framework for the continued research and development of this and other MTA-cooperative PRMT5 inhibitors.
References
- 1. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRTX-1719 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Navlimetostat, also known as IAG-933, is a potent, selective, and orally bioavailable small-molecule inhibitor that directly targets the protein-protein interaction (PPI) between Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors. As the most distal effector of the Hippo signaling pathway, the YAP/TAZ-TEAD complex is a critical mediator of oncogenic signaling, driving tumor cell proliferation and survival. Dysregulation of the Hippo pathway is a known oncogenic driver in various malignancies, including malignant mesothelioma and other solid tumors with alterations in genes such as NF2, LATS1, and LATS2. This compound represents a first-in-class therapeutic strategy by directly disrupting this key interaction, leading to the eviction of YAP/TAZ from chromatin and the suppression of TEAD-driven transcription. This guide provides an in-depth overview of the mechanism of action, preclinical data, and ongoing clinical development of this compound, offering a technical resource for the oncology research and development community.
Mechanism of Action: Disrupting the Hippo Pathway's Terminal Node
The Hippo signaling pathway is a critical regulator of tissue growth and homeostasis. In its "ON" state (e.g., in response to high cell density), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional coactivators YAP and TAZ. This phosphorylation results in their cytoplasmic sequestration and subsequent degradation, preventing them from entering the nucleus.
In many cancers, this pathway is "OFF" due to mutations in upstream components like NF2, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP and TAZ bind to TEAD transcription factors (TEAD1-4) to form an active transcriptional complex. This complex drives the expression of genes that promote cell proliferation, inhibit apoptosis, and contribute to tumorigenesis.
This compound (IAG-933) is designed to directly compete with YAP and TAZ for binding to a conserved pocket on all four TEAD paralogs. By occupying this interface, this compound prevents the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the eviction of YAP from chromatin and the subsequent downregulation of target gene expression.[1][2]
Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical models, particularly those with known Hippo pathway alterations.
In Vitro Activity
Biochemical and cellular assays confirm the potent and selective disruption of the YAP/TAZ-TEAD interaction by this compound.
Table 1: In Vitro Potency of this compound (IAG-933)
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
|---|---|---|---|---|
| Biochemical Assay | Avi-human TEAD4 | IC50 | 9 nM | [3][4] |
| Target Gene Expression | MSTO-211H, NCI-H226 | IC50 | 11 - 26 nM | [2][3][5] |
| Cell Proliferation | NCI-H2052 | GI50 | 41 nM | [3][4] |
| Cell Proliferation | Mesothelioma Cells | GI50 | 13 - 91 nM |[3][4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
In Vivo Efficacy
In vivo studies using xenograft models have shown significant, dose-dependent anti-tumor activity.
Table 2: In Vivo Efficacy of this compound (IAG-933)
| Model Type | Cell Line | Dosing Schedule | Outcome | Reference |
|---|---|---|---|---|
| Rat Xenograft | MSTO-211H | 3 - 30 mg/kg, i.g., once daily for 2 weeks | Caused tumor regression | [3][4] |
| Mouse Xenograft | Various | 30 - 240 mg/kg, i.g., once daily for 28 days | Dose-dependent anti-tumor effect, promoted apoptosis | [3][4] |
| Rat Xenograft | MSTO-211H | Single Dose | In vivo blood IC50 for target gene inhibition was 64 nM | [2][5] |
| Mouse/Rat Xenograft | MSTO-211H | Extended daily dosing | Responses ranged from near stasis to profound tumor regression |[2][5] |
i.g.: Intragastric administration.
Clinical Development
This compound is currently being evaluated in a Phase I, first-in-human clinical trial (NCT04857372).[1][6] This open-label, multi-center study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of the drug.
-
Title: A Phase I Study of Oral IAG-933 in Adult Patients With Advanced Mesothelioma and Other Solid Tumors.[6][7]
-
Patient Population: The trial is enrolling patients with advanced, unresectable solid tumors that have exhausted standard therapies.[8] Key cohorts include:
-
Study Design: The trial consists of two main parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or recommended dose (RD), followed by a dose-expansion phase to further evaluate safety and preliminary efficacy in specific patient populations.[6][7]
Early results have been encouraging, with a manageable safety profile and preliminary signs of anti-tumor activity. In one report, tumor shrinkage was observed in 4 out of 30 mesothelioma patients treated with IAG-933.[8]
Key Experimental Methodologies
Detailed protocols for the specific assays used by the manufacturer are proprietary. However, this section provides generalized, representative methodologies for the key experiments cited in the preclinical evaluation of this compound.
YAP/TAZ-TEAD Interaction Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to disrupt the interaction between YAP/TAZ and TEAD proteins.
-
Reagents: Purified, tagged recombinant TEAD protein (e.g., His-tagged) and a tagged peptide from the TEAD-binding domain of YAP (e.g., GST-tagged). FRET donor (e.g., Europium-cryptate labeled anti-His antibody) and FRET acceptor (e.g., XL665-labeled anti-GST antibody).
-
Procedure:
-
Dispense TEAD protein and YAP peptide into a microplate.
-
Add this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubate to allow for binding and potential inhibition.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow antibody binding to the tagged proteins.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of YAP-TEAD interaction. The signal is plotted against the inhibitor concentration, and an IC50 value is calculated using a suitable nonlinear regression model.
Cell Viability/Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Cell Culture: Plate mesothelioma cells (e.g., MSTO-211H, NCI-H226) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Measurement:
-
Add a viability reagent (e.g., Resazurin, CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis: The signal, which correlates with the number of viable cells, is normalized to the vehicle-treated control wells. The results are plotted against drug concentration to determine the GI50 value.
In Vivo Tumor Xenograft Model
This method evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice or rats (e.g., Nude).
-
Tumor Implantation: Subcutaneously inject a suspension of human mesothelioma cells (e.g., MSTO-211H) into the flank of the animals.
-
Treatment Initiation: Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., via gavage) once daily at predetermined dose levels. The control group receives the vehicle.
-
Monitoring:
-
Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., twice weekly).
-
Monitor animal health and note any signs of toxicity.
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors are then excised, weighed, and may be used for pharmacodynamic (e.g., target gene expression) analysis.
-
Data Analysis: Compare the tumor growth curves between the treated and vehicle groups to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
This compound (IAG-933) is a pioneering investigational agent that directly targets the YAP/TAZ-TEAD transcriptional complex, a nexus of oncogenic signaling in multiple cancers. Its potent preclinical activity, particularly in models of mesothelioma and other tumors with Hippo pathway alterations, has established a strong rationale for its clinical development. The ongoing Phase I trial will be crucial in defining its safety profile and providing initial evidence of its efficacy in human patients. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond, exploring combination strategies with other targeted agents or immunotherapies, and expanding its application to a broader range of solid tumors where YAP/TAZ-TEAD signaling is a key dependency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/54125 [onderzoekmetmensen.nl]
- 7. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dawn of PRMT5 Inhibition: A Technical Guide to Early Discoveries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of Protein Arginine Methyltransferase 5 (PRMT5) as a pivotal therapeutic target in oncology has spurred a significant wave of drug discovery efforts. This technical guide delves into the foundational, early discoveries of PRMT5 inhibitors, providing a comprehensive resource for researchers in the field. We will explore the core methodologies, quantitative data, and the biological pathways that underpinned the initial development of these pioneering molecules.
Introduction to PRMT5: A Key Epigenetic Regulator
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in a multitude of cellular processes, including transcriptional regulation, mRNA splicing, DNA damage response, and signal transduction.[2][3] Given its widespread influence, the dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[3]
Early First-in-Class PRMT5 Inhibitors: A Quantitative Overview
The initial wave of PRMT5 inhibitor discovery yielded several key molecules that paved the way for current clinical candidates. These early compounds were instrumental in validating PRMT5 as a druggable target and elucidating its role in cancer biology. Below is a summary of the key quantitative data for some of the most significant early PRMT5 inhibitors.
| Inhibitor | Mechanism of Action | Biochemical IC50 (nM) | Cellular EC50 (nM) | Ki (nM) | Reference(s) |
| EPZ015666 (GSK3235025) | Substrate-competitive | 22 | 96 - 904 (MCL cell lines) | 5 | [4][5] |
| GSK3326595 (Pemrametostat) | Substrate-competitive | 6.2 | 7.6 - >30,000 (various cell lines) | 3.1 | [6][7][8] |
| JNJ-64619178 | SAM-competitive | ~1 (calculated) | Varies by cell line | N/A | [9][10] |
Key Experimental Protocols in Early PRMT5 Inhibitor Discovery
The characterization of early PRMT5 inhibitors relied on a suite of robust biochemical, cellular, and biophysical assays. These experiments were crucial for determining potency, selectivity, mechanism of action, and cellular efficacy.
Biochemical Assays: Quantifying Enzymatic Inhibition
1. Radiometric Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate.
-
Principle: The incorporation of the radiolabeled methyl group onto a biotinylated peptide substrate is measured after capturing the peptide on a streptavidin-coated plate.
-
Protocol:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme complex, a biotinylated histone H4 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quench solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.[11]
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
A bead-based immunoassay that provides a non-radioactive method for detecting PRMT5 activity.
-
Principle: The methylation of a biotinylated substrate by PRMT5 brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.[12][13]
-
Protocol:
-
In a microplate, incubate the PRMT5/MEP50 enzyme with a biotinylated histone H4 peptide substrate, SAM, and the test inhibitor.
-
Add streptavidin-coated donor beads and acceptor beads conjugated to an anti-sDMA antibody.
-
Incubate to allow for bead-protein complex formation.
-
Excite the donor beads at 680 nm and measure the luminescent signal at 615 nm.
-
The signal intensity is proportional to the amount of methylated substrate. Calculate IC50 values from the dose-response curve.[12][14]
-
Cellular Assays: Assessing In-Cell Target Engagement and Efficacy
1. Western Blot for Symmetric Dimethylarginine (SDMA)
This immunoassay is the gold standard for directly measuring the levels of PRMT5-mediated methylation in a cellular context.
-
Principle: An antibody specific to the sDMA mark is used to detect the global levels of symmetrically dimethylated proteins in cell lysates.[15]
-
Protocol:
-
Treat cells with the PRMT5 inhibitor for a specified duration (e.g., 48-96 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for sDMA.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the reduction in global sDMA levels.[15][16]
-
2. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
These assays determine the effect of PRMT5 inhibition on the growth and survival of cancer cells.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol (MTT Example):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor.
-
Incubate for a specified period (e.g., 72 to 120 hours).[17]
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[17][18]
-
Biophysical Assays: Characterizing Inhibitor-Target Interaction
1. Surface Plasmon Resonance (SPR)
A label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time.
-
Principle: The binding of the inhibitor (analyte) to the immobilized PRMT5 protein on a sensor chip causes a change in the refractive index, which is detected as a response.[19]
-
Protocol:
-
Immobilize the purified PRMT5/MEP50 complex onto a sensor chip.
-
Flow a series of concentrations of the inhibitor over the chip surface.
-
Monitor the association and dissociation of the inhibitor in real-time.
-
Analyze the resulting sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[19][20]
-
2. Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement within intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.
-
Principle: The binding of a ligand increases the thermal stability of the target protein.[21]
-
Protocol:
-
Treat cells with the PRMT5 inhibitor or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PRMT5 at each temperature by Western blot.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[22]
-
PRMT5 Signaling Pathways: A Snapshot from the Early Discovery Era
The initial understanding of PRMT5's role in cellular signaling was centered on its impact on gene expression, RNA splicing, and key cancer-related pathways. The following diagrams illustrate these fundamental relationships.
Caption: Overview of the PRMT5 signaling pathway as understood during early inhibitor discovery.
Caption: A typical experimental workflow for the early discovery of PRMT5 inhibitors.
Conclusion
The early discovery of PRMT5 inhibitors was a landmark achievement in the field of cancer epigenetics. The development of potent and selective tool compounds, underpinned by a robust suite of biochemical and cellular assays, has provided invaluable insights into the biological functions of PRMT5 and its role in tumorigenesis. This technical guide serves as a comprehensive resource, detailing the foundational methodologies and quantitative data that continue to inform the ongoing development of novel PRMT5-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Research Portal [researchdiscovery.drexel.edu]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navlimetostat, also known as MRTX-1719 and BMS-986504, is a first-in-class, orally bioavailable, small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] Its novel mechanism of action involves the selective inhibition of the PRMT5-methylthioadenosine (MTA) complex, a key enzyme in the methionine salvage pathway. This MTA-cooperative inhibition leads to synthetic lethality in cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletions are prevalent in a significant percentage of human cancers, making Navlimetostat a promising targeted therapy. This technical guide provides a comprehensive overview of Navlimetostat, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and a review of the relevant signaling pathways.
Introduction: The Rationale for Targeting PRMT5 in MTAP-Deleted Cancers
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers.
The gene encoding methylthioadenosine phosphorylase (MTAP) is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of human cancers. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of MTA to adenine (B156593) and 5'-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the accumulation of MTA leads to a partial inhibition of PRMT5. This creates a state of vulnerability, where the cancer cells become exquisitely dependent on the remaining PRMT5 activity for survival. Navlimetostat leverages this "synthetic lethality" by specifically inhibiting the MTA-bound PRMT5, leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal tissues.
Chemical and Physical Properties
Navlimetostat is identified by the following synonyms:
-
MRTX-1719
-
BMS-986504
Mechanism of Action
Navlimetostat is a potent and selective inhibitor of the PRMT5/MTA complex.[3][4] Its mechanism of action is distinct from first-generation PRMT5 inhibitors. Instead of competing with the SAM cofactor, Navlimetostat binds cooperatively with MTA to the PRMT5 enzyme, stabilizing an inactive conformation. This MTA-cooperative binding results in a highly selective inhibition of PRMT5 in the MTA-rich environment of MTAP-deleted cancer cells. The inhibition of PRMT5 leads to a reduction in the symmetric dimethylation of its substrates, most notably symmetric dimethylarginine (SDMA) on proteins, which serves as a key pharmacodynamic biomarker. The downstream effects of PRMT5 inhibition include cell cycle arrest and apoptosis in MTAP-deleted cancer cells.
Preclinical Data
Navlimetostat has demonstrated significant anti-tumor activity in a range of preclinical models of MTAP-deleted cancers.
In Vitro Activity
Table 1: In Vitro Potency and Selectivity of Navlimetostat
| Parameter | Cell Line / Condition | Value | Reference |
| IC50 (PRMT5-MTA complex) | Biochemical Assay | 3.6 nM | [3][4] |
| IC50 (PRMT5) | Biochemical Assay | 20.5 nM | [3][4] |
| Kd (PRMT5-MTA complex) | Binding Assay | 0.14 pM | [3][4] |
| IC50 (Cell Viability) | HCT116 MTAP-deleted | 12 nM (10-day assay) | [2][4] |
| IC50 (Cell Viability) | HCT116 MTAP wild-type | 890 nM (10-day assay) | [2][4] |
| IC50 (SDMA Inhibition) | HCT116 MTAP-deleted | 8 nM | [2][4] |
In Vivo Activity
Table 2: In Vivo Efficacy of Navlimetostat in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| LU-99 Xenograft | Human Lung Cancer (MTAP-deleted) | 50 mg/kg/day, p.o., 21 days | 86% | [5] |
| LU-99 Xenograft | Human Lung Cancer (MTAP-deleted) | 100 mg/kg/day, p.o., 21 days | 88% | [5] |
| HCT116 MTAP-deleted Xenograft | Human Colorectal Cancer | 50 mg/kg/day, p.o. | Significant Inhibition | [2] |
| HCT116 MTAP-deleted Xenograft | Human Colorectal Cancer | 100 mg/kg/day, p.o. | Significant Inhibition | [2] |
| HCT116 MTAP wild-type Xenograft | Human Colorectal Cancer | 50-100 mg/kg/day, p.o. | No significant effect | [2] |
Preclinical studies have consistently shown that oral administration of Navlimetostat leads to dose-dependent tumor growth inhibition and regression in various MTAP-deleted solid tumor models, including lung and pancreatic cancers.[1][2] This anti-tumor activity correlates with a dose-dependent reduction in the SDMA biomarker in tumor tissues.[2]
Clinical Data
Navlimetostat is currently being evaluated in a Phase 1/2 clinical trial (NCT05245500) in patients with advanced solid tumors harboring MTAP deletions.[6][7]
Phase 1/2 Study (NCT05245500)
-
Design: Open-label, multi-center, dose-escalation and expansion study.[7]
-
Population: Patients with advanced, unresectable, or metastatic solid tumors with homozygous MTAP deletion.[7]
-
Dose Escalation: Initial doses started at 50mg once daily (QD) and escalated to 100mg QD and higher.[1][2]
-
Safety and Tolerability: Navlimetostat has been well-tolerated, with no dose-limiting toxicities observed at doses up to 400mg QD. Notably, it has not been associated with the hematological adverse events (thrombocytopenia, anemia, neutropenia) seen with first-generation PRMT5 inhibitors.[1][2]
-
Efficacy: As of June 13, 2023, in 18 evaluable patients treated at doses of 100mg QD or greater, six confirmed objective responses were observed.[1][2] Responses have been seen in various tumor types, including non-small cell lung cancer, pancreatic cancer, and mesothelioma.[1][2]
Table 3: Summary of Early Clinical Data for Navlimetostat
| Parameter | Finding | Reference |
| Trial Identifier | NCT05245500 | [6][7] |
| Phase | 1/2 | [6][7] |
| Patient Population | Advanced solid tumors with MTAP deletion | [7] |
| Well-Tolerated Dose | Up to 400mg QD | [1][2] |
| Objective Responses | 6 confirmed in 18 evaluable patients (at ≥100mg QD) | [1][2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the effect of Navlimetostat on the viability of MTAP wild-type and MTAP-deleted cancer cell lines.
Materials:
-
HCT116 MTAP wild-type and isogenic MTAP-deleted cells
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
96-well opaque-walled microplates
-
Navlimetostat (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed HCT116 cells into 96-well plates at a density of approximately 2 x 10^4 cells/cm².[4] Adjust seeding density to ensure cells are in the logarithmic growth phase throughout the 10-day assay period.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of Navlimetostat. Include a vehicle control (DMSO).
-
Incubate the plates for 10 days at 37°C in a humidified incubator with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values using a non-linear regression curve fit.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Navlimetostat.
Materials:
-
HCT116 MTAP-deleted or LU-99 human lung cancer cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Navlimetostat formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Subcutaneously inject approximately 3 x 10^6 HCT116 cells into the flank of each mouse.[8]
-
-
Tumor Growth and Treatment Initiation:
-
Drug Administration:
-
Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Western Blot for SDMA
This protocol outlines the detection of symmetric dimethylarginine (SDMA) levels in cell lysates or tumor tissues as a pharmacodynamic marker of Navlimetostat activity.
Materials:
-
Cell lysates or homogenized tumor tissues
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) antibody (e.g., Cell Signaling Technology #13222, diluted 1:1000).[10]
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Protein Quantification:
-
Prepare protein lysates from treated cells or tumor tissues.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Visualizations
The primary signaling pathway affected by Navlimetostat is the PRMT5-mediated arginine methylation pathway. In MTAP-deleted cancers, the accumulation of MTA primes the cancer cells for enhanced sensitivity to PRMT5 inhibition.
Navlimetostat Mechanism of Action in MTAP-Deleted Cancer
Caption: Mechanism of Navlimetostat in MTAP-deleted vs. normal cells.
PRMT5 Downstream Signaling
PRMT5 has a broad range of substrates and its inhibition impacts multiple downstream pathways, including the PI3K/AKT and ERK1/2 signaling cascades, which are critical for cell proliferation and survival.[1][3][11][12]
Caption: Downstream effects of PRMT5 inhibition by Navlimetostat.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for Navlimetostat.
Conclusion
Navlimetostat represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action provides a high degree of selectivity, resulting in potent anti-tumor activity and a favorable safety profile in early clinical development. The ongoing clinical trials will further elucidate the full potential of Navlimetostat as a monotherapy and in combination with other anti-cancer agents. The preclinical data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the field of PRMT5 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat (also known as MRTX1719 or BMS-986504) is a potent, selective, and orally bioavailable inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] This targeted therapy is designed to exploit a synthetic lethal relationship in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[3][4] MTAP deletion, frequently co-deleted with the tumor suppressor CDKN2A, leads to the accumulation of MTA. This compound preferentially binds to the PRMT5-MTA complex, inhibiting its methyltransferase activity and leading to anti-tumor effects in MTAP-deleted cancer cells while largely sparing normal tissues.[5][6]
These application notes provide detailed experimental protocols for studying the in vitro and in vivo effects of this compound, along with a summary of its quantitative data and a depiction of its mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound [1]
| Cell Line | MTAP Status | Assay Duration | IC50 (nM) |
| HCT116 | Deleted | 10 days | 12 |
| HCT116 | Wild-Type | 10 days | 890 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model [1]
| Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| CD-1 Mouse | Lu-99 (MTAP-deleted human lung cancer) | 50 mg/kg/day, oral gavage, 21 days | 86% |
| CD-1 Mouse | Lu-99 (MTAP-deleted human lung cancer) | 100 mg/kg/day, oral gavage, 21 days | 88% |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the principle of synthetic lethality in MTAP-deleted cancers. The following diagram illustrates the key signaling events.
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in complete culture medium (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro cell viability assay.
Western Blot Analysis for PRMT5 Target Engagement
This protocol is for assessing the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (sDMA) on a known substrate, such as SmBB'.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-SmBB' (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Digital imager
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe for total SmBB' and a loading control (e.g., GAPDH).
-
Quantify band intensities and normalize the sDMA signal to the total substrate and loading control.
-
In Vivo Xenograft Mouse Model
This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
MTAP-deleted human cancer cell line (e.g., Lu-99)
-
Sterile PBS or serum-free medium
-
This compound
-
Vehicle for oral gavage
-
Calipers
-
Animal housing facility (SPF)
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line and ensure high viability (>90%).
-
Harvest and resuspend cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (width)² x length/2).
-
When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle for oral administration.
-
Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg or 100 mg/kg).
-
-
Monitoring:
-
Measure tumor volumes regularly (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any signs of adverse effects.[7]
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined maximum size or if significant distress or weight loss (>20%) is observed.
-
Excise tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for sDMA levels) and another portion fixed for histopathology.
-
Caption: Workflow for the in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 4. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of (S)-Navlimetostat (also known as MRTX-1719), a potent and selective inhibitor of the PRMT5-MTA complex. This compound exhibits synthetic lethality in cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
Mechanism of Action
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates, playing a crucial role in cellular processes like RNA splicing and transcriptional regulation. In cancers with MTAP gene deletion, the metabolite methylthioadenosine (MTA) accumulates. This accumulated MTA binds to PRMT5, forming a PRMT5-MTA complex. This compound selectively binds to and inhibits this PRMT5-MTA complex, leading to a significant reduction in PRMT5's methyltransferase activity. This selective inhibition in MTAP-deleted cells results in synthetic lethality, making this compound a promising therapeutic agent for this patient population.[1]
Data Presentation
The following tables summarize the in vitro activity of Navlimetostat from biochemical and cell-based assays.
Table 1: Biochemical Activity of Navlimetostat
| Assay Component | Inhibitor | IC50 (nM) | Reference |
| PRMT5-MTA complex | Navlimetostat | 3.6 | [2] |
| PRMT5 | Navlimetostat | 20.5 | [2] |
| PRMT5-MTA complex | This compound | 7070 | [3] |
Table 2: Cellular Activity of Navlimetostat in HCT116 Isogenic Cell Lines
| Cell Line | Assay | Inhibitor | IC50 (nM) | Assay Duration | Reference |
| HCT116 (MTAP-deleted) | PRMT5 Activity | Navlimetostat | 8 | 10 days | [2] |
| HCT116 (MTAP-deleted) | Cell Viability | Navlimetostat | 12 | 10 days | [2][4] |
| HCT116 (Parental) | Cell Viability | Navlimetostat | 890 | 10 days | [2] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
PRMT5 Radiometric Enzymatic Assay
This protocol is designed to measure the enzymatic activity of PRMT5 by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-15) peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
S-adenosyl-L-homocysteine (SAH)
-
Methylthioadenosine (MTA)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)[5]
-
Stop Solution (e.g., cold 10% trichloroacetic acid)
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing PRMT5/MEP50 enzyme, Histone H4 peptide substrate, and MTA. The concentration of MTA should be near its IC50 for PRMT5 to assess MTA-cooperative inhibition.[6]
-
Initiate Reaction: Add ³H-SAM to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 90 minutes), ensuring the reaction is in the linear range.[5]
-
Stop Reaction: Terminate the reaction by adding the cold stop solution.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Washing: Wash the filter plate multiple times with the stop solution to remove unincorporated ³H-SAM.
-
Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
HCT116 MTAP-deleted and HCT116 wild-type cell lines
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-deleted and wild-type cells into 96-well plates at a density of 1,000-2,500 cells per well and incubate overnight to allow for cell attachment.[7][8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 5 to 10 days) to observe the full effect of the compound on cell proliferation.[2]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Symmetric Dimethylarginine (sDMA) Western Blot
This protocol is used to assess the pharmacodynamic effect of this compound by measuring the levels of symmetric dimethylarginine on total cellular proteins.
Materials:
-
HCT116 MTAP-deleted cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against symmetric dimethylarginine (sDMA)
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HCT116 MTAP-deleted cells with various concentrations of this compound for a specified time (e.g., 48-96 hours). Lyse the cells using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for sDMA and the loading control. Normalize the sDMA signal to the loading control to determine the relative reduction in sDMA levels upon treatment with this compound.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in MTAP-deleted cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Experimental Workflow for sDMA Western Blot
Caption: Workflow for symmetric dimethylarginine (sDMA) Western blot analysis.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and evaluation of (S)-Navlimetostat (also known as MRTX1719), a potent and selective inhibitor of the PRMT5-MTA complex. The protocols detailed herein are intended to facilitate the design and execution of preclinical efficacy studies in various xenograft models of methylthioadenosine phosphorylase (MTAP)-deleted cancers.
Mechanism of Action
This compound exerts its anti-tumor activity through a synthetic lethal mechanism. In cancer cells with a homozygous deletion of the MTAP gene, the substrate methylthioadenosine (MTA) accumulates. This accumulation leads to the formation of a PRMT5-MTA complex. This compound selectively binds to and inhibits this complex, leading to a significant reduction in protein arginine methyltransferase 5 (PRMT5) activity.[1][2][3] The inhibition of PRMT5, a key enzyme that methylates a variety of proteins involved in cellular processes, results in cell cycle arrest and apoptosis in MTAP-deleted cancer cells, while largely sparing normal cells where MTA levels are low.[4][5]
The downstream effects of PRMT5 inhibition include the dysregulation of several signaling pathways critical for cancer cell proliferation and survival, such as the EGFR/Akt/GSK3β pathway.[6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various xenograft models.
Table 1: Tumor Growth Inhibition in Lu-99 Orthotopic Xenograft Model
| Dosage (mg/kg/day, p.o.) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Reference |
| 12.5 | 21 | Not Reported | [1] |
| 25 | 21 | Not Reported | [1] |
| 50 | 21 | 86% | [1] |
| 100 | 21 | 88% | [1] |
Table 2: In Vivo Models for this compound Efficacy Studies
| Xenograft Model | Cell Line | Key Characteristics | Recommended Administration Route | Reference |
| Lung Cancer | Lu-99 | Orthotopic | Oral (p.o.) | [1] |
| Colorectal Cancer | HCT116 (MTAP-deleted) | Subcutaneous | Oral (p.o.) | [1] |
| Acute Myeloid Leukemia | MOLM-13 | Subcutaneous/Intravenous | Oral (p.o.) | [4] |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment (e.g., HCT116 MTAP-deleted, MOLM-13)
Materials:
-
HCT116 (MTAP-deleted) or MOLM-13 cancer cell lines
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
For adherent cells (e.g., HCT116), wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells (e.g., MOLM-13), directly collect the cells.
-
-
Cell Counting and Preparation:
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 5 x 107 cells/mL in sterile PBS or a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Oral Administration
Materials:
-
This compound powder
-
Vehicle components: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween® 80, Saline (0.9% NaCl)
-
Sterile tubes for formulation
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This vehicle composition has been used for similar orally administered anti-cancer agents.
-
Drug Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
First, dissolve the this compound in DMSO.
-
Sequentially add PEG300, Tween 80, and saline, vortexing or sonicating between each addition to ensure complete dissolution.
-
Prepare the formulation fresh daily or assess its stability for short-term storage.
-
-
Oral Administration:
-
Administer the formulated this compound or vehicle to the respective groups of mice via oral gavage.
-
The typical dosing volume for mice is 10 mL/kg.
-
Follow the predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Protocol 3: Pharmacodynamic Analysis of PRMT5 Inhibition
Materials:
-
Tumor tissue samples from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-SDMA (symmetric dimethylarginine), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Tumor Lysate Preparation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody to confirm equal loading.
-
-
Analysis: Quantify the band intensities to determine the relative reduction in SDMA levels in the this compound-treated groups compared to the vehicle control group.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Navlimetostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat, also known as MRTX-1719 or BMS-986504, is a potent and selective inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This document provides detailed application notes and experimental protocols for the use of this compound in studying protein methylation, particularly in the context of cancer research. PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the accumulation of MTA creates a dependency on PRMT5, making it a prime therapeutic target. This compound leverages this synthetic lethal relationship, exhibiting selective cytotoxicity in MTAP-deleted cancer cells.
Mechanism of Action
This compound is an MTA-cooperative inhibitor of PRMT5. In MTAP-deleted cancer cells, MTA accumulates and binds to PRMT5, forming a PRMT5-MTA complex. This compound selectively binds to this complex, inhibiting the enzymatic activity of PRMT5. This leads to a reduction in symmetric dimethylarginine (sDMA) levels on various cellular proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (nM) | Reference |
| HCT116 | Colon Cancer | MTAP-deleted | 12 | [1] |
| HCT116 | Colon Cancer | MTAP wild-type | 890 | [1] |
| Median | Various | MTAP-deleted | 90 | [2][3] |
| Median | Various | MTAP wild-type | 2200 | [2][3] |
In Vivo Efficacy of this compound
The table below presents the tumor growth inhibition (TGI) data for this compound in xenograft models.
| Xenograft Model | Cancer Type | Dose (mg/kg/day, p.o.) | TGI (%) | Reference |
| Lu-99 | Lung Cancer | 50 | 86 | [1] |
| Lu-99 | Lung Cancer | 100 | 88 | [1] |
| HCT116 MTAP-deleted | Colon Cancer | 50 and 100 | Significant TGI | [2] |
| HCT116 MTAP wild-type | Colon Cancer | 50 and 100 | No significant TGI | [2] |
Clinical Trial Data for BMS-986504 (this compound)
Summary of clinical trial results for BMS-986504 in patients with advanced solid tumors with homozygous MTAP deletion.
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| CA240-0007 (NCT05245500) | Phase 1/2 | Advanced solid tumors with MTAP deletion | ORR: 23%, DCR: 70%, Median DOR: 10.5 months across all tumor types. In NSCLC patients (n=35), ORR was 29% and DCR was 80%. Favorable safety profile. | [2][4] |
| CA240-0007 (NSCLC cohort) | Phase 1/2 | Pretreated, advanced/metastatic NSCLC with MTAP deletion | ORR: 29%, DCR: 80%. Responses observed in patients with EGFR and ALK alterations. | [2][5] |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (MTAP-deleted and wild-type)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 0.1 nM to 10 µM) is recommended. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound or vehicle to the respective wells.
-
Incubate the plate for 72-144 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PRMT5-mediated Methylation
This protocol is to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (sDMA) on substrate proteins.
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-sDMA (e.g., SYM10)
-
Antibody against a known PRMT5 substrate (e.g., SmD3)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA, diluted 1:1000 to 1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 to 1:20,000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) of PRMT5 and Interacting Proteins
This protocol is to investigate the interaction of PRMT5 with other proteins and how this might be affected by this compound.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Anti-PRMT5 antibody for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection of interacting partners
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-PRMT5 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of this compound to PRMT5 in a cellular context.
Materials:
-
Intact cells
-
This compound
-
DMSO (vehicle)
-
PBS
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blot reagents as described above
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting for PRMT5.
-
A shift in the thermal denaturation curve of PRMT5 to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: PRMT5 Signaling Pathways and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. A complex signature network that controls the upregulation of PRMT5 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-986504 Demonstrates Durable Responses in MTAP-Deleted NSCLC, Including EGFR and ALK-Positive Tumors | IASLC [iaslc.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Targeted Agent Under Study in MTAP-Deleted NSCLC - The ASCO Post [ascopost.com]
For Research Use Only.
Introduction
(S)-Navlimetostat, the S-enantiomer of Navlimetostat (also known as MRTX-1719), is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)/methylthioadenosine (MTA) complex.[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and cell cycle progression.[3][4] Dysregulation of PRMT5 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[4][5]
A key therapeutic target for this compound is cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6] MTAP is an enzyme involved in the salvage of adenine (B156593) and methionine. Its deletion, often co-deleted with the tumor suppressor gene CDKN2A in cancers, leads to the accumulation of MTA.[6] This accumulated MTA binds to PRMT5, forming a PRMT5/MTA complex that this compound specifically and potently inhibits.[1][6] This MTA-cooperative inhibition leads to synthetic lethality in MTAP-deleted cancer cells, making this compound a promising targeted therapy for this subset of lung cancers.[2][6]
These application notes provide detailed protocols for utilizing this compound in lung cancer cell lines to assess its anti-cancer effects and elucidate its mechanism of action.
Data Presentation
The following tables summarize the inhibitory activity of Navlimetostat (MRTX-1719) in various cancer cell lines. While this data is for the racemic mixture, similar potency is expected for the active (S)-enantiomer.
Table 1: In Vitro Activity of Navlimetostat (MRTX-1719)
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | MTAP-deleted | 12 | [1][2] |
| HCT116 | Colon Carcinoma | MTAP wild-type | 890 | [1] |
| LU-99 | Lung Cancer | MTAP-deleted | Not explicitly stated, but showed tumor growth inhibition in xenograft models | [1] |
| A549 | Non-Small Cell Lung Cancer | Not specified | IC50 = 11.2 µM (for a different PRMT5 inhibitor, T1551) | [7] |
| H460 | Non-Small Cell Lung Cancer | Not specified | IC50 values reported for a different PRMT5 inhibitor, T1551 | [7] |
Note: The IC50 values can vary depending on the assay conditions and duration of treatment.
Signaling Pathway and Experimental Workflow
PRMT5 Signaling Pathway and Inhibition by this compound
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow
Caption: A general workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human lung cancer cell lines with known MTAP status (both MTAP-deleted and MTAP wild-type) should be used. Examples include NCI-H460 and A549.[7][8]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
-
Western Blot Analysis
This protocol is to detect changes in protein expression levels following treatment.
-
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-PARP, anti-Caspase-3, anti-Cyclin D1, anti-p21, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated times.
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[3]
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of MTAP-deleted lung cancers. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in lung cancer cell lines. Careful optimization of experimental conditions will be necessary for each specific cell line and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. onclive.com [onclive.com]
- 5. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
(S)-Navlimetostat , also known as MRTX-1719 and BMS-986504, is a potent and selective, orally bioavailable inhibitor of the PRMT5-MTA complex. Its mechanism of action is based on synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates and binds to protein arginine methyltransferase 5 (PRMT5). This compound selectively binds to this PRMT5-MTA complex, leading to further inhibition of PRMT5's methyltransferase activity and subsequent cancer cell death, while sparing normal tissues.[1][2]
These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological pathways for the use of this compound in preclinical xenograft models, based on published studies.
Data Presentation: this compound Efficacy in Lu-99 Xenograft Model
The following table summarizes the dose-dependent in vivo efficacy of this compound in an MTAP-deleted human lung cancer (Lu-99) xenograft model.
| Dosage (mg/kg/day, p.o.) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Reference |
| 12.5 | 21 | Not specified, but showed anti-tumor activity | [3][4] |
| 25 | 21 | Not specified, but showed dose-dependent TGI | [3][4] |
| 50 | 21 | 86% | [3] |
| 100 | 21 | 88% | [3] |
p.o. = per os (by mouth/oral gavage)
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in MTAP-Deleted Cancer Cells
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
General Workflow for a Xenograft Efficacy Study
Caption: Workflow for a typical subcutaneous xenograft study.
Experimental Protocols
Cell Line and Culture
-
Cell Line: Lu-99 (Human lung giant cell carcinoma).[3][5] This cell line is characterized by a homozygous deletion of the MTAP and CDKN2A genes.[3]
-
Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS).[6][7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculture: Lu-99 cells are adherent but have weak attachment.[6] They can be detached by vigorous pipetting or mechanical dispersion.[6] For passaging, a split ratio of 1:8 twice a week is recommended.[7]
Animal Model
-
Species: Immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice).[5][8]
-
Acclimatization: Allow mice to acclimate for at least one week before experimental manipulation.[9]
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment.[9]
Subcutaneous Xenograft Implantation
-
Cell Preparation:
-
Culture Lu-99 cells to 80-90% confluency.
-
Harvest cells using mechanical dispersion or gentle trypsinization.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend the cell pellet in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1x10⁷ to 5x10⁷ cells/mL.[9][10] A typical injection involves 3 to 10 million cells per mouse.[11]
-
-
Injection Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).[12]
-
Shave and sterilize the injection site on the flank of the mouse.[12]
-
Subcutaneously inject 100-200 µL of the cell suspension.[9][12]
-
Monitor the mice until they have fully recovered from anesthesia.
-
This compound Formulation and Administration
-
Formulation for Oral Gavage: A suggested vehicle for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[13] The final concentration of this compound should be calculated based on the desired dosage and the average weight of the mice.
-
Dosing and Schedule:
Efficacy Evaluation
-
Tumor Measurement:
-
Tumor Growth Inhibition (TGI) Calculation:
-
At the end of the study, calculate the TGI to determine the efficacy of the treatment.
-
First, calculate the Relative Tumor Volume (RTV) for each group: RTV = (Mean tumor volume on a given day) / (Mean tumor volume at the start of treatment) .
-
Then, calculate TGI using the following formula: TGI (%) = [1 - (RTV of treated group / RTV of control group)] x 100 .[16]
-
-
Monitoring:
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
These protocols and notes are intended to serve as a guide for researchers. Specific experimental parameters may require optimization based on laboratory conditions and specific research goals. Always conduct animal studies in accordance with institutional and national guidelines for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Lu99 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Giant cell carcinomas of the lung producing colony-stimulating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. -Detailed Information [JCRB0080]- [cellbank.nibn.go.jp]
- 7. CELL SEARCH SYSTEM -CELL BANK- (RIKEN BRC) [RCB1900 : Lu99] [cellbank.brc.riken.jp]
- 8. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 14. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
(S)-Navlimetostat (also known as MRTX1719) is a potent and selective small-molecule inhibitor targeting the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] This compound has demonstrated significant anti-neoplastic activity, particularly in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[3] These application notes provide a comprehensive guide for researchers utilizing this compound in cell viability assays to assess its therapeutic potential.
Mechanism of Action
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including cell cycle progression and signal transduction.[4][5] In cancers with MTAP deletion, the substrate MTA accumulates. This elevated MTA binds to PRMT5, forming a PRMT5-MTA complex that is uniquely and potently inhibited by this compound. This mechanism creates a synthetic lethal interaction, where the drug selectively targets and kills cancer cells with the MTAP deletion while sparing normal cells.[2][3]
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Quantitative Data Summary
This compound exhibits potent and selective inhibition of the PRMT5-MTA complex and demonstrates preferential cytotoxicity in MTAP-deleted cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's MTAP status and the assay duration.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| This compound | PRMT5-MTA Complex | Biochemical Assay | 3.6 nM | [1] |
| This compound | PRMT5 | Biochemical Assay | 20.5 nM | [1] |
| This compound | HCT116 (MTAP-deleted) | Cell Viability (10-day) | 12 nM | [1][2] |
| This compound | HCT116 (Parental, MTAP-WT) | Cell Viability (10-day) | 890 nM | [1] |
Protocols for Cell Viability Assays
A luminescence-based ATP assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is recommended for determining the cytotoxic effects of this compound as it is a reliable method for assessing metabolically active cells.
I. Required Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cancer cell lines (both MTAP-deleted and MTAP-wild type for comparison)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile, opaque-walled 96-well microplates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipettes
-
Luminometer plate reader
II. Experimental Protocol: CellTiter-Glo® Assay
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate types.
Step 1: Cell Seeding
-
Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability (>90%).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.
Step 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to create a range of treatment concentrations. A common starting range is from 0.1 nM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure period (e.g., 72 hours, or up to 10 days as cited in some studies).[1]
Step 3: Luminescence Measurement
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Place the plate on an orbital shaker for 2 minutes to mix and induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer plate reader.
Step 4: Data Analysis
-
Subtract the average luminescence value from the "medium only" background wells from all other experimental wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells:
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.
Caption: Workflow for a cell viability assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Navlimetostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. navlimetostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[1][2] Small molecule inhibitors of PRMT5 are being actively developed to block its catalytic activity.[3]
Western blot analysis is an indispensable technique for assessing the efficacy of PRMT5 inhibitors. This method allows for the quantification of changes in the methylation status of PRMT5 substrates and the expression levels of downstream effector proteins. These application notes provide detailed protocols and guidance for utilizing Western blotting to investigate the cellular consequences of PRMT5 inhibition.
Key Signaling Pathways and Targets for Analysis
PRMT5 inhibition impacts several key signaling pathways crucial for cancer cell proliferation and survival. Western blot analysis can be employed to probe the status of these pathways by examining the expression and post-translational modifications of their key components.
Major PRMT5-Regulated Pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and metabolism. PRMT5 has been shown to influence the activity of key components like AKT.[4][5]
-
ERK1/2 (MAPK) Pathway: This pathway regulates cell proliferation, differentiation, and survival. PRMT5 can modulate the activity of proteins in this cascade, including EGFR and ERK.[4][6]
-
WNT/β-catenin Pathway: Critical for development and implicated in cancer, this pathway can be activated by PRMT5 through the silencing of antagonists.[7][8]
Key Western Blot Targets for PRMT5 Inhibition Studies:
-
Symmetric Di-methyl Arginine (sDMA): A global marker for PRMT5 activity. Inhibition of PRMT5 leads to a decrease in total cellular sDMA levels.[9]
-
Histone Marks (e.g., H4R3me2s, H3R8me2s): Specific epigenetic marks catalyzed by PRMT5. A reduction in these marks indicates target engagement by the inhibitor.[4][10]
-
Downstream Signaling Proteins: Total and phosphorylated levels of proteins in the PI3K/AKT and ERK1/2 pathways (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK).[4][5]
-
Cell Cycle Regulators: Proteins like Cyclin D1, c-Myc, and p27, whose expression can be altered by PRMT5 inhibition.[5][8][9]
-
Apoptosis Markers: Cleaved Caspase-3 and PARP to assess the induction of programmed cell death.[9]
-
PRMT5: To confirm that the inhibitor does not cause degradation of the PRMT5 protein itself, unless a degrader is being studied.[9][11]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of PRMT5 inhibitors on protein expression and modification, as analyzed by Western blot.
Table 1: Effect of PRMT5 Inhibitors on Global and Specific Methylation Marks
| Target Protein | Inhibitor | Cell Line | Change in Protein Level | Reference |
| Symmetric Di-methyl Arginine (sDMA) | EPZ015938 | Multiple Myeloma Cell Lines | Decreased | [9] |
| H4R3me2s | PRMT5 shRNA | NCI-H460 (Lung Cancer) | Decreased | [10] |
| H3R8me2s | Not Specified | Cancer Cells | Decreased | [4] |
Table 2: Effect of PRMT5 Inhibition on Downstream Signaling Pathways
| Target Protein | Inhibitor/Method | Cell Line | Change in Protein Level | Reference |
| Phospho-AKT (Ser473) | PRMT5 Overexpression | 293T | Increased | [5] |
| Phospho-AKT (Thr-450, Ser-473) | CMP-5 | Lymphoma Cells | Decreased | [7] |
| Phospho-GSK3β (Ser-9) | CMP-5 | Lymphoma Cells | Decreased | [7] |
| Phospho-ERK | PRMT5-methylation of EGFR | Breast Cancer Cells | Reduced | [6] |
| Cyclin D1 | shPRMT5 | Lymphoma Cells | Decreased | [8] |
| c-Myc | shPRMT5 | Lymphoma Cells | Decreased | [8] |
| SURVIVIN | shPRMT5 | Lymphoma Cells | Decreased | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT5 signaling pathways affected by inhibition.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of PRMT5 inhibitor or vehicle control (e.g., DMSO) for the intended duration.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Protocol 2: Western Blotting
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 3.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Signal Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Table 3: Recommended Antibodies for Western Blot Analysis
| Target | Host/Type | Recommended Dilution | Supplier (Cat. No.) |
| PRMT5 | Rabbit Polyclonal | 1:1000 | Cell Signaling Technology (#2252) |
| PRMT5 | Mouse Monoclonal | 2 µg/mL | Thermo Fisher Scientific (MA1-25470) |
| Symmetric Di-methyl Arginine (sDMA) | Rabbit Monoclonal | Assay-dependent | Cell Signaling Technology |
| H4R3me2s | Rabbit Polyclonal | Assay-dependent | Multiple Vendors |
| Phospho-AKT (Ser473) | Rabbit Monoclonal | 1:1000 | Cell Signaling Technology |
| Total AKT | Rabbit Polyclonal | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | Mouse Monoclonal | 1:5000 | Multiple Vendors |
Protocol 3: Densitometry and Data Analysis
-
Image Acquisition: Capture the Western blot image using a digital imaging system, ensuring that the signal is not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for the protein of interest and the loading control in each lane.
-
Normalization: Normalize the band intensity of the target protein to the intensity of the loading control (e.g., β-actin or GAPDH) for each sample.
-
Relative Quantification: Express the normalized protein levels in treated samples as a fold change relative to the vehicle-treated control.
-
Statistical Analysis: Perform statistical analysis on data from multiple biological replicates to determine the significance of any observed changes.
Troubleshooting
-
High Background: Insufficient blocking, inadequate washing, or too high antibody concentration. Optimize blocking time, increase the number and duration of washes, and titrate antibody concentrations.
-
Weak or No Signal: Inefficient protein transfer, low antibody concentration, or inactive HRP/substrate. Confirm transfer efficiency (e.g., with Ponceau S staining), increase antibody concentration or incubation time, and use fresh ECL substrate.
-
Non-specific Bands: Antibody cross-reactivity or protein degradation. Use a more specific antibody, ensure proper sample handling with protease inhibitors, and consider using a monoclonal antibody.[14][15]
Conclusion
Western blot analysis is a powerful and essential tool for elucidating the mechanism of action of PRMT5 inhibitors. By carefully selecting targets, optimizing protocols, and performing rigorous quantitative analysis, researchers can gain valuable insights into the cellular and molecular consequences of PRMT5 inhibition, thereby advancing the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. PRMT5 Monoclonal Antibody (PRMT5-21) (MA1-25470) [thermofisher.com]
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel therapeutic candidates.[1][2][3] This document provides detailed application notes and protocols for the use of (S)-Navlimetostat, a potent and selective inhibitor of the PRMT5-MTA complex, in HTS applications.[4][5][6] Additionally, given the common interest in cancer-related protein-protein interactions, a protocol for screening inhibitors of the p53-MDM2 interaction is also provided as a relevant example of a well-established HTS assay in oncology.
Section 1: this compound and Targeting the PRMT5-MTA Complex
This compound, also known as MRTX1719, is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[4][5][6] This synthetic lethality approach is particularly effective in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, which leads to an accumulation of MTA.
Mechanism of Action: In MTAP-deleted cancer cells, the elevated concentration of MTA forms a complex with PRMT5. This compound selectively binds to this PRMT5-MTA complex, inhibiting its methyltransferase activity.[4][6] This leads to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Data for this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 3.6 nM | PRMT5-MTA complex | [4] |
| IC50 | 20.5 nM | PRMT5 | [4] |
| IC50 | 12 nM | HCT116 MTAP-deleted cells (viability) | [4][6] |
| IC50 | 890 nM | Parental HCT116 cells (viability) | [4] |
| KD | 0.14 pM | PRMT5-MTA complex | [4] |
Signaling Pathway of this compound
The signaling pathway below illustrates the mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
High-Throughput Screening Protocol for PRMT5 Inhibitors
This protocol describes a biochemical assay to screen for inhibitors of the PRMT5-MTA complex.
Experimental Workflow
Caption: Workflow for a PRMT5 inhibitor high-throughput screening assay.
Protocol Details
-
Plate Preparation: Dispense 5 µL of assay buffer into each well of a 384-well plate.
-
Compound Addition: Add 100 nL of test compounds from a compound library to the appropriate wells. For control wells, add this compound as a positive control and DMSO as a negative control.
-
Enzyme Addition: Add 5 µL of a solution containing the pre-formed PRMT5-MTA complex to each well.
-
Substrate Addition: Add 5 µL of a solution containing the peptide substrate and the methyl donor, S-adenosylmethionine (SAM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection reagent that can quantify the methylation event (e.g., a fluorescently labeled antibody that recognizes the methylated substrate).
-
Plate Reading: Read the plate using a suitable plate reader (e.g., fluorescence intensity).
-
Data Analysis: Calculate the percent inhibition for each compound and identify hits based on a predefined threshold.
Section 2: High-Throughput Screening for p53-MDM2 Interaction Inhibitors
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a key target in cancer drug discovery.[7][8] Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[7][8] While this compound does not target this pathway, the following protocol for an HTS assay to identify p53-MDM2 inhibitors is provided as a valuable resource for researchers in oncology. AMG-232 is an example of a potent MDM2 inhibitor.[9][10][11]
Signaling Pathway of p53-MDM2 Interaction
Caption: The p53-MDM2 signaling pathway and its inhibition.
High-Throughput Screening Protocol for p53-MDM2 Inhibitors (AlphaLISA)
This protocol utilizes the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay suitable for HTS.[12][13]
Experimental Workflow
Caption: Workflow for a p53-MDM2 inhibitor HTS assay using AlphaLISA.
Protocol Details
-
Plate Preparation: Dispense 5 µL of assay buffer into the wells of a 384-well plate.
-
Compound Addition: Add 100 nL of test compounds or control inhibitors (e.g., Nutlin-3a or AMG-232) to the appropriate wells.[13]
-
Protein Addition: Add 5 µL of a solution containing GST-tagged MDM2 and 5 µL of a solution containing His-tagged p53 to each well.[13]
-
First Incubation: Incubate the plate for 60 minutes at room temperature to allow for protein-protein interaction and inhibition by the compounds.
-
Acceptor Bead Addition: Add 10 µL of Glutathione (GSH) AlphaLISA Acceptor beads to each well.[13]
-
Second Incubation: Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 10 µL of Ni-chelate Donor beads to each well.[13]
-
Third Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Plate Reading: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the p53-MDM2 interaction. Calculate the percent inhibition and determine the IC50 values for the hit compounds.
The protocols and data presented provide a framework for conducting high-throughput screening campaigns for inhibitors of the PRMT5-MTA complex, the target of this compound, and for the p53-MDM2 protein-protein interaction. These assays are crucial for the discovery and development of novel cancer therapeutics. Researchers should optimize these protocols based on their specific instrumentation and reagent availability.
References
- 1. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbpdiscovery.org [sbpdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. AMG-232, a New Inhibitor of MDM-2, Enhance Doxorubicin Efficiency in Pre-B Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes: In Vitro Enzymatic Assays for PRMT5
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular biology, functioning as the primary catalyst for symmetric dimethylation of arginine residues on both histone and non-histone proteins (Rme2s).[1] This post-translational modification is integral to a wide array of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[2][3] Dysregulation of PRMT5 activity and its overexpression have been strongly implicated in the progression of various cancers, making it a compelling therapeutic target for drug development.[4][5] Consequently, robust and reliable in vitro enzymatic assays are essential for discovering and characterizing PRMT5 inhibitors.
Overview of Assay Formats
A variety of in vitro assay formats are available to measure the enzymatic activity of PRMT5. These assays can be broadly categorized based on their detection method:
-
Radiometric Assays: The traditional gold standard, these assays utilize a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), to directly measure the incorporation of a methyl group onto a substrate.
-
Luminescence-Based Assays: These methods typically measure a byproduct of the methyltransferase reaction. For instance, the Methyltransferase-Glo™ assay quantifies the amount of S-adenosyl homocysteine (SAH) produced, which is inversely proportional to the luminescent signal.[2]
-
Fluorescence-Based Assays: This category includes several advanced techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay). These assays rely on specific antibodies to detect the methylated substrate, generating a fluorescent signal upon antibody binding.[6][7] Another approach uses SAH-sensing aptamers that generate a far-red fluorescent signal upon binding to the SAH byproduct.[8]
-
Chemiluminescence-Based Assays: Similar to fluorescence-based immunoassays, these kits use an antibody specific to the symmetrically dimethylated substrate (e.g., histone H4R3me2s). The signal is generated by a secondary antibody conjugated to horseradish peroxidase (HRP) acting on a chemiluminescent substrate.[9][10][11][12]
Each assay format offers distinct advantages and is suited for different applications, from high-throughput screening (HTS) of large compound libraries to detailed kinetic analysis of lead compounds.
Key Signaling Pathways and Experimental Workflows
// Connections Growth_Factors -> PRMT5; Cytokines -> PRMT5; PRMT5 -> Histones [label="sDMA"]; PRMT5 -> Spliceosome [label="sDMA"]; PRMT5 -> Transcription_Factors [label="sDMA"]; PRMT5 -> Signaling_Proteins [label="sDMA"]; Histones -> Gene_Expression; Spliceosome -> RNA_Splicing; Signaling_Proteins -> PI3K_AKT; Signaling_Proteins -> ERK_MAPK; PRMT5 -> WNT_Beta_Catenin [label="Regulates"]; Gene_Expression -> Cell_Proliferation; RNA_Splicing -> Cell_Proliferation; PI3K_AKT -> Cell_Proliferation; ERK_MAPK -> Cell_Proliferation; WNT_Beta_Catenin -> Cell_Proliferation; Cell_Proliferation -> Tumorigenesis; } end_dot Caption: PRMT5 signaling pathway and downstream effects.
plate [shape=none, margin=0, label=<
Step 1: Reaction Incubation Incubate PRMT5/MEP50, substrate (e.g., Histone H4 peptide), SAM, and test inhibitor in assay buffer.
];
add_primary [shape=none, margin=0, label=<
Step 2: Primary Antibody Add primary antibody specific for the methylated substrate (e.g., anti-H4R3me2s) and incubate.
];
add_secondary [shape=none, margin=0, label=<
Step 3: Secondary Antibody Add HRP-labeled secondary antibody and incubate. Perform wash steps.
];
add_substrate [shape=none, margin=0, label=<
Step 4: Detection Add chemiluminescent HRP substrate.
];
readout [shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Read\nLuminescence"];
plate -> add_primary -> add_secondary -> add_substrate -> readout; } end_dot Caption: Workflow for a PRMT5 chemiluminescent assay.
step1 [shape=none, margin=0, label=<
Step 1: Methylation Reaction Incubate PRMT5/MEP50, biotinylated substrate peptide, SAM, and test inhibitor in assay buffer.
];
step2 [shape=none, margin=0, label=<
Step 2: Add Acceptor Beads Add Acceptor beads conjugated to an anti-methyl-substrate antibody and incubate.
];
step3 [shape=none, margin=0, label=<
Step 3: Add Donor Beads Add Streptavidin-coated Donor beads and incubate in the dark.
];
step4 [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Read\nAlpha-counts\n(615 nm)"];
step1 -> step2 -> step3 -> step4; } end_dot Caption: Workflow for a PRMT5 AlphaLISA homogeneous assay.
Quantitative Data Summary
Comparison of PRMT5 Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes IC50 values for several known PRMT5 inhibitors determined by various in vitro assays. Note that values can differ based on assay conditions, substrate used, and enzyme source.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |
| GSK3326595 (EPZ015666) | Biochemical | PRMT5/MEP50 | ~22 nM | [13] |
| Cell-based (SmBB' methylation) | MCF7 cells | ~25 nM | [1] | |
| LLY-283 | Biochemical | PRMT5/MEP50 | ~6 nM | [13] |
| Radiosensitivity Assay | U251 cells | 100 nM (used conc.) | [14] | |
| CMP-5 | Cell Viability | ATL cell lines | 23.94–33.12 µM | [15] |
| HLCL61 | Cell Viability | ATL cell lines | 2.33–42.71 µM | [15] |
| 3039-0164 | AlphaLISA | PRMT5 | 63 µM | [6] |
| Compound 9 (Covalent) | Biochemical (FlashPlate) | PRMT5/MEP50 | 11 nM | [13] |
Experimental Protocols
Protocol 1: Homogeneous AlphaLISA® Assay
This protocol is a no-wash immunoassay ideal for high-throughput screening.[7]
Principle: The PRMT5 enzyme methylates a biotinylated histone H4 peptide substrate. An anti-methyl-H4R3 antibody conjugated to Acceptor beads and streptavidin-coated Donor beads are added. If methylation has occurred, the beads are brought into close proximity, allowing for a singlet oxygen transfer upon excitation (680 nm) and subsequent light emission from the Acceptor beads (615 nm).[7]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
PRMT5 Assay Buffer
-
Anti-Rabbit Acceptor beads
-
Streptavidin-coated Donor beads
-
Specific anti-methyl-H4R3 antibody
-
Test inhibitors and DMSO for control
-
384-well white microplates
Procedure:
-
Prepare the inhibitor plate: Serially dilute test compounds in DMSO, then dilute in assay buffer to the desired final concentrations.
-
Prepare the master mix: For each reaction, prepare a mix containing assay buffer, SAM, and the biotinylated substrate.
-
Initiate the reaction: Add 5 µL of the PRMT5/MEP50 enzyme to wells containing 5 µL of the test inhibitor. Add 10 µL of the master mix to initiate the reaction.
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
Stop the reaction and prepare for detection: Add 5 µL of a mix containing the anti-methyl-H4R3 antibody and Acceptor beads. Shake the plate and incubate for 60 minutes at room temperature.
-
Add 5 µL of Streptavidin-coated Donor beads. Incubate for another 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader, measuring signal emission at ~615 nm.
Data Analysis: The Alpha-counts are directly proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Chemiluminescent Immunoassay
This protocol is an ELISA-like assay suitable for inhibitor profiling and screening.[9][10]
Principle: A histone H4 peptide substrate is pre-coated onto a 96-well plate. The PRMT5 enzyme, along with SAM and the test inhibitor, is added to the wells. Methylation is detected using a specific primary antibody for H4R3me2s, followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.[10]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosylmethionine (SAM)
-
96-well plate pre-coated with Histone H4 peptide substrate
-
Primary antibody (e.g., rabbit anti-H4R3me2s)
-
HRP-labeled anti-rabbit secondary antibody
-
Chemiluminescent HRP substrate
-
Assay buffer and wash buffer
-
Test inhibitors and DMSO
-
Luminometer plate reader
Procedure:
-
Thaw all reagents to room temperature.
-
Add 50 µL of a master mix containing assay buffer, SAM, and PRMT5/MEP50 enzyme to each well of the substrate-coated plate. Add the test inhibitor at various concentrations.
-
Incubate for 1 hour at 37°C to allow the methylation reaction to proceed.
-
Wash the wells 2-3 times with wash buffer.
-
Add 50 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again as in step 4.
-
Add 50 µL of the diluted HRP-labeled secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells a final time.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
Immediately read the plate in a luminometer. The signal is stable for about 30 minutes.
Data Analysis: The chemiluminescent signal is directly proportional to the level of substrate methylation. Calculate IC50 values as described for the AlphaLISA protocol.
Protocol 3: Radiometric Filter-Binding Assay
This is a classic, highly sensitive method for measuring methyltransferase activity.[5][16]
Principle: This assay measures the direct transfer of a tritiated methyl group from [³H]-SAM to a substrate peptide (e.g., derived from histone H4 or myelin basic protein). The reaction is stopped, and the [³H]-labeled peptide is captured on a filter membrane, while unincorporated [³H]-SAM is washed away. The radioactivity retained on the filter is quantified by liquid scintillation counting.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 or other suitable peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Unlabeled SAM
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Trichloroacetic acid (TCA) or other stop solution
-
Phosphocellulose or glass fiber filter plates/membranes
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, PRMT5/MEP50 enzyme, the peptide substrate, and the test inhibitor.
-
Initiate the reaction by adding a mix of unlabeled SAM and [³H]-SAM.
-
Incubate the plate at 30°C or 37°C for a defined period (e.g., 60 minutes). The reaction should be within the linear range.
-
Stop the reaction by adding cold TCA.
-
Transfer the reaction mixture to the filter plate.
-
Wash the filter plate multiple times with TCA or a phosphate (B84403) buffer to remove all unincorporated [³H]-SAM.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis: The measured CPM is directly proportional to the amount of methylated substrate. Determine the enzyme activity and calculate percent inhibition at each inhibitor concentration relative to a no-inhibitor control. Fit the data to a dose-response curve to determine the IC50 value.
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. amsbio.com [amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. amsbio.com [amsbio.com]
- 12. usbio.net [usbio.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting PRMT5 enhances the radiosensitivity of tumor cells grown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to study the efficacy of (S)-Navlimetostat (also known as MRTX1719), a potent and selective inhibitor of the PRMT5-MTA complex. This document includes detailed protocols for in vivo studies, pharmacodynamic assays, and data analysis, designed to facilitate the preclinical evaluation of this targeted cancer therapeutic.
Introduction
This compound is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein arginine methyltransferase 5 (PRMT5) in the context of a methylthioadenosine (MTA)-rich environment.[1][2] This mechanism of action is particularly relevant in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of MTA.[3] this compound selectively binds to the PRMT5-MTA complex, inhibiting its enzymatic activity and inducing synthetic lethality in MTAP-deleted cancer cells.[2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various xenograft models of MTAP-deleted cancers.[4][5]
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
This compound exhibits a novel mechanism of action by selectively targeting the PRMT5-MTA complex. In normal cells, PRMT5 activity is regulated by S-adenosylmethionine (SAM). However, in MTAP-deleted cancer cells, the accumulation of MTA creates a unique therapeutic window. This compound preferentially binds to and inhibits the PRMT5-MTA complex, leading to a downstream reduction in symmetric dimethylarginine (sDMA) levels on target proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 5. | BioWorld [bioworld.com]
- 6. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the solubility and stability of (S)-Navlimetostat (also known as MRTX-1719).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1] To ensure complete dissolution at high concentrations, sonication is recommended.[2] It is also crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[3]
Q2: How should I prepare this compound for in vivo animal studies?
A2: For in vivo administration, a co-solvent formulation is typically required. A common formulation consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2] In this vehicle, a solubility of at least 2 mg/mL can be achieved.[1][2] It is recommended to keep the final DMSO concentration in the working solution below 2% if the animal model is sensitive to DMSO.[4] Always prepare fresh solutions for in vivo experiments on the day of use.[1]
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[5]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[3][4]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: this compound's solubility is sensitive to moisture in the DMSO.[3] Ensure you are using a newly opened bottle of anhydrous DMSO.
-
Apply Sonication: For higher concentrations, sonication can aid in the dissolution process.[2]
-
Gentle Warming: Gentle warming (e.g., to 37°C) can also be employed to assist dissolution, but be cautious of potential degradation with excessive heat.
-
Check for Precipitate: If precipitation occurs after the initial dissolution, it may be due to the DMSO absorbing moisture.
Issue 2: Solution Instability or Precipitation Over Time
If you observe that your this compound solution is not stable or precipitates upon storage or dilution, consider these points:
-
Aqueous Buffer Incompatibility: this compound is insoluble in water.[3] When diluting a DMSO stock solution into an aqueous buffer for your experiment, ensure the final DMSO concentration is high enough to maintain solubility. It is recommended to perform a preliminary test with small volumes to determine the optimal final DMSO concentration for your specific buffer and experimental conditions.
-
Storage of Diluted Solutions: It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment. Avoid storing diluted aqueous solutions of this compound.
Data Presentation
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | ~100 mg/mL (~215.11 mM) | Requires sonication; use of fresh, anhydrous DMSO is critical. | [1] |
| Ethanol | 93 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | ≥ 2 mg/mL (4.30 mM) | Sonication is recommended. | [1][2] |
Storage and Stability Recommendations
| Form | Storage Condition | Duration | Notes | Reference |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark. | [5] |
| Solid | -20°C | Long-term (months to years) | Keep dry and dark. | [5] |
| Stock Solution (in solvent) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [3] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of solid this compound (Molecular Weight: 464.89 g/mol ) in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution thoroughly. If needed, sonicate the tube in a water bath for 5-10 minutes or until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Visualizations
Caption: Workflow for Preparing this compound Stock Solution
Caption: Factors Affecting this compound Solubility
References
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with (S)-Navlimetostat (also known as MRTX-1719). The information is tailored for professionals in research, drug development, and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the PRMT5-MTA complex.[1][2] PRMT5 (Protein Arginine Methyltransferase 5) is an enzyme that plays a crucial role in regulating gene transcription and RNA splicing through the symmetric dimethylation of arginine residues on proteins.[3] this compound is specifically designed to be effective in cancers that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4]
Q2: Why is this compound's activity dependent on the MTAP-deletion status of cancer cells?
A2: The MTAP gene deletion creates a specific vulnerability in cancer cells. In normal cells, the MTAP enzyme metabolizes methylthioadenosine (MTA). When MTAP is deleted, MTA accumulates to high levels within the cell. This accumulated MTA binds to the PRMT5 enzyme, forming a unique PRMT5-MTA complex. This compound was specifically designed to bind with very high affinity to this PRMT5-MTA complex, leading to potent inhibition of its methyltransferase activity.[4][5] This targeted inhibition in MTAP-deleted cells, while sparing cells with functional MTAP, is a classic example of synthetic lethality.[4]
Q3: How should I prepare and store this compound solutions?
A3: For in vitro experiments, this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] For long-term storage, keep the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][6] For in vivo studies, working solutions should be prepared fresh daily from the stock solution using appropriate vehicles like a mixture of PEG300, Tween-80, and saline.[1] Always consult the manufacturer's datasheet for specific solubility and storage recommendations.
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: The effective concentration of this compound is highly dependent on the MTAP status of the cell line. For MTAP-deleted cell lines, a starting concentration range of 1 nM to 100 nM is recommended for cell viability assays.[1][5] For MTAP wild-type cells, significantly higher concentrations (e.g., >500 nM) are needed to observe an effect.[1][7] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Q5: What are the essential positive and negative controls for my experiments?
A5:
-
Positive Control: An MTAP-deleted cancer cell line (e.g., HCT116 MTAP-ko) is an excellent positive control, as it is known to be sensitive to this compound.[1][5]
-
Negative Control: The corresponding isogenic MTAP wild-type cell line (e.g., parental HCT116) should be used as a negative control to demonstrate the selectivity of the compound.[1]
-
Vehicle Control: A vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose) is mandatory in all experiments to account for any effects of the solvent.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published findings.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 / Kd | Reference |
| Biochemical Assay | |||
| PRMT5-MTA Complex | - | IC50: 3.6 nM | [1][2] |
| PRMT5 (alone) | - | IC50: 20.5 nM | [1][2] |
| PRMT5-MTA Complex | - | Kd: 0.14 pM | [1][2] |
| Cell-Based Assays | |||
| Cell Viability (10 days) | HCT116 (MTAP-deleted) | IC50: 12 nM | [1][5] |
| Cell Viability (10 days) | HCT116 (MTAP-WT) | IC50: 890 nM | [1] |
| sDMA Inhibition (96 hrs) | HCT116 (MTAP-deleted) | IC50: 1520 nM | [7] |
| sDMA Inhibition (96 hrs) | HCT116 (MTAP-WT) | IC50: >5500 nM | [7] |
Table 2: Recommended Starting Dosing for In Vivo Studies
| Animal Model | Dosing Route | Recommended Dose Range | Outcome | Reference |
| Mouse (Xenograft) | Oral (p.o.) | 12.5 - 100 mg/kg/day | Significant tumor growth inhibition | [1] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the synthetic lethal interaction exploited by this compound in MTAP-deleted cancer cells.
Troubleshooting Guides
Problem: Low or No Efficacy in Cell Viability Assays
You observe minimal or no reduction in cell viability after treating your cells with this compound, even at concentrations expected to be effective.
Problem: Inconsistent Western Blot Results for sDMA Levels
You are trying to validate the mechanism of action by measuring symmetric dimethylarginine (sDMA) levels, but your results are inconsistent or show no change.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. For an MTAP-deleted line, a final concentration range of 0.1 nM to 1 µM is a good starting point.
-
Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "no-cell" blanks (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 5 to 10 days, changing media with fresh compound every 3-4 days if necessary).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]
-
Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[9]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure all formazan is dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[9]
-
Protocol 2: Western Blotting for Symmetric Dimethylarginine (sDMA)
This protocol describes how to measure changes in total cellular sDMA levels following treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10x, 20x, and 50x the cell viability IC50) and a vehicle control for a predetermined time (e.g., 72-96 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.[12]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli sample buffer to each lysate (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane into a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[12]
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (pan-sDMA) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin, or total histone H3).
-
Quantify band intensities using densitometry software and normalize the sDMA signal to the corresponding loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. navlimetostat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. nacalai.com [nacalai.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize (S)-Navlimetostat (also known as MRTX-1719) in their experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for optimizing dosage and concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2][3] In normal cells, PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) on various proteins, influencing processes like gene expression and RNA splicing.[4][5] this compound exhibits a synthetic lethal effect in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6][7] This deletion, often occurring alongside the tumor suppressor gene CDKN2A, leads to an accumulation of MTA.[6][8] MTA binds to PRMT5, and this compound specifically and potently inhibits this PRMT5-MTA complex, leading to a significant reduction in SDMA levels and subsequent cancer cell death, while sparing normal cells with functional MTAP.[9]
Q2: How do I select the appropriate cell lines for my experiment?
A2: The primary determinant for sensitivity to this compound is the MTAP gene status. You should use cell lines with a confirmed homozygous deletion of the MTAP gene. MTAP-wild-type (WT) cell lines should be used as negative controls to demonstrate the selectivity of the compound. The MTAP status of cell lines can be confirmed through next-generation sequencing (NGS) or by checking for the absence of MTAP protein expression via western blot or immunohistochemistry (IHC).[8]
Q3: What is a good starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment. Based on available data, a broad range of 1 nM to 10 µM can be used for initial screening.[4] For MTAP-deleted cell lines, the IC50 values are typically in the low nanomolar range, while for MTAP-WT cells, the IC50 is significantly higher, often in the micromolar range.[1][3] It is recommended to start with a concentration range that brackets the expected IC50 value for your specific MTAP-deleted cell line.
Q4: How should I prepare and store this compound?
A4: For stock solutions, it is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[10] For example, a 10 mM stock solution can be prepared in DMSO. Store the stock solution at -20°C or -80°C for long-term stability. For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability in an MTAP-deleted cell line. | 1. Incorrect MTAP status of the cell line. 2. Insufficient drug concentration or incubation time. 3. Compound instability or precipitation. 4. Cell line-specific resistance mechanisms. | 1. Verify the MTAP deletion status of your cell line using PCR, western blot, or sequencing. 2. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) and extend the incubation time (e.g., 72 to 144 hours).[4] 3. Prepare fresh dilutions from your stock solution for each experiment. Visually inspect for any precipitation in the media. 4. Try a different MTAP-deleted cell line to confirm the general efficacy of your drug batch. |
| High cytotoxicity observed in MTAP-wild-type (control) cells. | 1. Off-target effects of the compound at high concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration range used for the MTAP-WT cells. Significant toxicity in WT cells is expected only at much higher concentrations than in MTAP-deleted cells.[1] 2. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle-only control to assess solvent toxicity.[11] |
| Inconsistent IC50 values between experiments. | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of the compound. 4. Variability in assay reagents. | 1. Ensure a consistent and optimized cell seeding density for all experiments. 2. Standardize the incubation time for all dose-response experiments. 3. Prepare fresh dilutions of the inhibitor for each experiment from a properly stored stock. 4. Use reagents from the same batch where possible and follow the manufacturer's instructions carefully. |
| No decrease in symmetric dimethylarginine (SDMA) levels by Western Blot. | 1. Insufficient drug concentration or treatment duration. 2. Poor antibody quality or incorrect blotting procedure. 3. Low PRMT5 expression in the cell line. | 1. Increase the concentration of this compound and/or the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. 2. Use a validated anti-SDMA antibody. Ensure proper protein transfer and antibody incubation conditions.[12] 3. Confirm PRMT5 expression in your cell line via western blot. |
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Deleted | Cell Viability (10 days) | 12 | [1][3] |
| HCT116 | Colorectal Carcinoma | Wild-Type | Cell Viability (10 days) | 890 | [1] |
| Various | Multiple | Deleted | Cell Viability (5 days) | 90 (median) | [13] |
| Various | Multiple | Wild-Type | Cell Viability (5 days) | 2200 (median) | [13] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Model | Dosage | Administration | Outcome | Reference |
| CD-1 Mouse | Lu-99 Orthotopic Xenograft | 50 mg/kg/day | Oral Gavage (21 days) | 86% Tumor Growth Inhibition (TGI) | [1] |
| CD-1 Mouse | Lu-99 Orthotopic Xenograft | 100 mg/kg/day | Oral Gavage (21 days) | 88% Tumor Growth Inhibition (TGI) | [1] |
Table 3: Clinical Trial Information for Navlimetostat (MRTX-1719)
| Clinical Trial ID | Phase | Status | Conditions | Dosage Levels Tested | Reference |
| NCT05245500 | Phase 1/2 | Recruiting | Advanced Solid Tumors with MTAP Deletion | Up to 400mg QD and higher | [13][14][15] |
Signaling Pathways and Workflows
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
MTAP-deleted and MTAP-WT cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting range could be 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72, 96, or 144 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for detecting changes in global SDMA levels following treatment with this compound.
Materials:
-
6-well plates
-
MTAP-deleted and MTAP-WT cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-symmetric dimethylarginine (SDMA) motif antibody
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 48 or 72 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10][12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Final Washes: Repeat the washing step.
-
Detection: Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mtapdeletion.com [mtapdeletion.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in investigating potential off-target effects of (S)-Navlimetostat, a potent and selective inhibitor of the PRMT5-MTA complex. While this compound is designed for high selectivity, understanding and ruling out off-target effects is a critical aspect of preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target. For this compound, the on-target is the PRMT5-MTA complex. While highly selective, binding to other cellular proteins could lead to misinterpretation of experimental results, unexpected phenotypes, or potential toxicities. Investigating these effects is crucial for a comprehensive understanding of the molecule's biological activity.
Q2: My cells treated with this compound show a phenotype that is not consistent with known PRMT5 functions. How can I determine if this is an off-target effect?
A2: This is a common challenge in drug development. A multi-pronged approach is recommended:
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Orthogonal Target Validation: Use a structurally different PRMT5 inhibitor. If the unexpected phenotype persists with another selective PRMT5 inhibitor, it is more likely to be an on-target effect.
-
Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PRMT5. If the phenotype is replicated in the absence of the drug, it is likely an on-target effect. If the phenotype is only observed with this compound treatment and not with genetic knockdown, an off-target effect is probable.
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Selectivity Profiling: Perform a broad kinase or methyltransferase screen to identify potential off-target binding partners.
Q3: What are the first experimental steps to investigate potential off-target interactions of this compound?
A3: A cost-effective and informative first step is to perform computational profiling. In silico methods can predict potential off-target interactions based on the structure of this compound and known protein binding pockets. Following computational analysis, a targeted in vitro binding or enzymatic assay against the predicted off-targets can be performed for confirmation. A broader, unbiased approach would be to conduct a kinase or methyltransferase selectivity profiling assay.
Troubleshooting Guides
Issue 1: Inconsistent results between this compound treatment and PRMT5 genetic knockdown.
-
Possible Cause: This is a strong indicator of a potential off-target effect of this compound. The drug may be interacting with other cellular targets that are not affected by the genetic knockdown of PRMT5.
-
Troubleshooting Steps:
-
Confirm Knockdown Efficiency: Ensure that your siRNA, shRNA, or CRISPR-mediated knockdown of PRMT5 is efficient at the protein level using Western blotting.
-
Use a Rescue Experiment: In PRMT5 knockdown cells, express a version of PRMT5 that is resistant to your knockdown method (e.g., codon-optimized). If the original phenotype is restored, it confirms the on-target nature of that phenotype.
-
Perform Off-Target Profiling: Initiate a kinase or methyltransferase profiling screen to identify potential off-targets of this compound (see Experimental Protocols section).
-
Issue 2: Cellular toxicity is observed at concentrations close to the on-target IC50.
-
Possible Cause: The observed toxicity could be due to an on-target effect (i.e., PRMT5 inhibition is detrimental to the cells) or an off-target effect.
-
Troubleshooting Steps:
-
Compare with other PRMT5 inhibitors: Test other selective PRMT5 inhibitors. If they exhibit similar toxicity profiles, the effect is likely on-target.
-
Dose-Response Analysis in Different Cell Lines: Compare the cytotoxic effects of this compound in MTAP-deleted cell lines (where it is more potent) versus MTAP wild-type cell lines. A significantly larger therapeutic window in MTAP-deleted cells suggests on-target toxicity.
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Identify Potential Off-Targets: If the toxicity is inconsistent with the known roles of PRMT5, proceed with off-target identification methods as described below.
-
Quantitative Data Summary
While specific off-target IC50 values for this compound are not publicly available, a hypothetical selectivity profile is presented below for illustrative purposes. Researchers should generate their own data for a definitive profile.
| Target Family | On-Target/Off-Target | Compound | IC50 (nM) |
| Methyltransferase | On-Target | This compound | 3.6 (PRMT5-MTA) [1][2][3] |
| 20.5 (PRMT5) [1][2][3] | |||
| Off-Target | This compound | >10,000 (Hypothetical) | |
| Off-Target | This compound | >10,000 (Hypothetical) | |
| Kinase | Off-Target | This compound | >5,000 (Hypothetical) |
| Off-Target | This compound | >10,000 (Hypothetical) |
Experimental Protocols
Protocol 1: Kinase and Methyltransferase Selectivity Profiling
Objective: To identify potential off-target kinases and methyltransferases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay: Submit the compound to a commercial service provider (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases (e.g., the 468-kinase panel) and methyltransferases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The service provider will report the percent inhibition for each enzyme.
-
Follow-up: For any enzyme showing significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its on-target (PRMT5) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specific duration.
-
Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C).
-
Separation: Separate soluble proteins from aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble PRMT5 and any identified off-target proteins in the supernatant by Western blotting.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
Visualizations
Caption: this compound On-Target Signaling Pathway.
Caption: Workflow for Investigating Off-Target Effects.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental data when working with (S)-Navlimetostat (MRTX1719).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It functions via a synthetic lethal mechanism in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which forms a complex with PRMT5. This compound preferentially binds to this PRMT5-MTA complex, leading to enhanced inhibition of PRMT5's methyltransferase activity. This selective inhibition in MTAP-deleted cells results in cell cycle arrest and apoptosis.
Q2: What are the expected on-target effects of this compound in MTAP-deleted cancer cells?
A2: In MTAP-deleted cancer cell lines, this compound is expected to:
-
Decrease the levels of symmetric dimethylarginine (sDMA) on PRMT5 substrates, such as histones and spliceosomal proteins.
-
Induce cell cycle arrest, typically at the G1 phase.
-
Trigger apoptosis.
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Inhibit cell proliferation and reduce cell viability.
Q3: Is this compound active in MTAP wild-type cells?
A3: this compound has significantly lower activity in MTAP wild-type cells compared to MTAP-deleted cells. This is because the high intracellular concentration of MTA in MTAP-deleted cells is crucial for the drug's potent inhibitory effect.
Q4: What is the significance of the (S)-enantiomer?
A4: this compound is the active enantiomer of the molecule. In structure-activity relationship studies of chiral molecules, it is common for one enantiomer to have significantly higher biological activity than the other.
Troubleshooting Guide for Unexpected Experimental Data
This guide addresses common unexpected outcomes in a question-and-answer format.
Scenario 1: Reduced or No Efficacy in an MTAP-Deleted Cell Line
Q: I am not observing the expected level of cell killing or sDMA reduction in my MTAP-deleted cell line after treatment with this compound. What could be the reason?
A: Several factors could contribute to this. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound efficacy.
Potential Causes and Solutions:
-
Incorrect MTAP Status:
-
Question: Have you confirmed the MTAP deletion status of your cell line recently? Cell line identity can drift over time.
-
Recommendation: Verify the MTAP status using PCR, western blot for the MTAP protein, or genomic sequencing.
-
-
Acquired Resistance:
-
Question: Has the cell line been cultured for an extended period, potentially leading to the development of resistance?
-
Recommendation: Investigate potential resistance mechanisms:
-
Upregulation of Compensatory Pathways: Activation of pathways like PI3K/AKT/mTOR can sometimes compensate for PRMT5 inhibition. Perform western blot analysis for key proteins in these pathways (e.g., phospho-AKT, phospho-mTOR).
-
Drug Efflux: Overexpression of drug efflux pumps (e.g., ABC transporters) can reduce the intracellular concentration of this compound.
-
-
-
Suboptimal Experimental Conditions:
-
Question: Are the drug concentration and treatment duration appropriate?
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the provided experimental protocols for guidance.
-
Scenario 2: Significant Toxicity in MTAP Wild-Type or Normal Cells
Q: I am observing a high level of toxicity in my MTAP wild-type control cells or in non-cancerous cells at concentrations that should be selective for MTAP-deleted cells. Why is this happening?
A: While this compound is highly selective, off-target effects or specific cellular contexts can lead to unexpected toxicity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected toxicity.
Potential Causes and Solutions:
-
High Drug Concentration:
-
Question: Are you using a concentration of this compound that is too high?
-
Recommendation: Perform a careful dose-response analysis to determine the therapeutic window for your cell lines.
-
-
Off-Target Effects:
-
Question: Could this compound be inhibiting other cellular targets in your specific cell model?
-
Recommendation: While this compound is highly selective for PRMT5, at higher concentrations, it may have off-target effects. Consider investigating the activity of key signaling pathways that are known to be affected by other small molecule inhibitors.
-
-
Cell-Specific Sensitivities:
-
Question: Do your control cells have any specific vulnerabilities?
-
Recommendation: Some cell lines may have inherent sensitivities to the inhibition of PRMT5-related pathways, even if they are MTAP wild-type.
-
Scenario 3: Discrepancy Between sDMA Reduction and Cell Viability
Q: I see a significant reduction in sDMA levels upon treatment with this compound, but there is minimal effect on cell viability. What does this indicate?
A: This suggests that the drug is engaging its target, but the cells are able to tolerate the inhibition of PRMT5 activity.
Logical Relationship Diagram
Caption: Relationship between target engagement and cellular outcome.
Potential Explanations:
-
Activation of Pro-Survival Pathways: The inhibition of PRMT5 may trigger a compensatory activation of pro-survival signaling pathways, allowing the cells to evade apoptosis.
-
Cell Cycle Arrest without Apoptosis: The cells may be undergoing cell cycle arrest but are not proceeding to apoptosis within the timeframe of your experiment.
-
Metabolic Reprogramming: Cancer cells may adapt their metabolism to survive under the stress of PRMT5 inhibition.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Isogenic HCT116 Cell Lines
| Cell Line | MTAP Status | This compound IC50 (nM) |
| HCT116 | Wild-Type | ~890 |
| HCT116 | MTAP-deleted | ~12 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sDMA (e.g., Cell Signaling Technology #13222) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagram
PRMT5 Signaling and the Effect of this compound
Caption: The PRMT5 signaling pathway and the inhibitory action of this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to (S)-Navlimetostat in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as AMG 232, is a potent and selective inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type TP53, MDM2 binds to the p53 tumor suppressor protein, targeting it for degradation. By inhibiting this interaction, this compound stabilizes p53, leading to the activation of downstream pathways that result in cell cycle arrest, apoptosis (programmed cell death), and senescence.
Q2: My p53 wild-type cell line is showing resistance to this compound. What are the potential underlying mechanisms?
While TP53 mutations are a common cause of primary resistance, acquired resistance in initially sensitive p53 wild-type cell lines can occur through several mechanisms:
-
Selection of Pre-existing TP53-Mutant Clones: The initial "wild-type" cell population may contain a small subpopulation of cells with pre-existing TP53 mutations. Treatment with this compound can eliminate the sensitive p53 wild-type cells, allowing the resistant p53-mutant clones to proliferate and dominate the culture.
-
Acquired TP53 Mutations: Prolonged exposure to this compound can induce the acquisition of mutations in the TP53 gene, rendering the p53 protein non-functional and the cells resistant to MDM2 inhibition.
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Upregulation of MDMX (HDMX): MDMX is a homolog of MDM2 that also binds to and inhibits p53. Some cancer cells can develop resistance by upregulating the expression of MDMX, which can still inhibit p53 even when MDM2 is blocked by this compound.
-
Alterations in Downstream Apoptotic Pathways: Resistance can also arise from defects in the apoptotic machinery downstream of p53. For example, overexpression of anti-apoptotic proteins like BCL-2 or MCL-1 can prevent the induction of apoptosis even when p53 is activated.
-
Pharmacokinetic Factors: In in-vivo models, factors such as poor drug delivery to the tumor site or increased drug metabolism can contribute to apparent resistance.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a systematic approach is recommended. The following experimental workflow can help pinpoint the cause of resistance in your cell line.
Troubleshooting Guides
Issue 1: Loss of Sensitivity to this compound Over Time
Possible Cause: Acquired resistance through selection of TP53-mutant clones or de novo mutations.
Troubleshooting Steps:
-
Verify IC50 Shift: Perform a dose-response curve with this compound on your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant rightward shift in the IC50 curve indicates a decrease in sensitivity.
-
Sequence the TP53 Gene: Extract genomic DNA from both the resistant and parental cell lines and perform Sanger sequencing of the entire coding region of the TP53 gene. Look for any mutations in the resistant cell line that are absent in the parental line.
-
Analyze p53 Protein Expression: Perform a western blot to compare the levels and size of the p53 protein in the resistant and parental cell lines. Truncated or absent p53 protein can be indicative of a mutation.
Issue 2: No Induction of Apoptosis Despite p53 Activation
Possible Cause: Blockade of the apoptotic pathway downstream of p53.
Troubleshooting Steps:
-
Confirm p53 Pathway Activation: Treat both sensitive and resistant cells with this compound. Perform a western blot to check for the upregulation of p53 and its transcriptional target, p21. This will confirm that the proximal part of the pathway is intact.
-
Assess Apoptotic Protein Levels: Perform a western blot to analyze the expression levels of key pro- and anti-apoptotic proteins of the BCL-2 family (e.g., BCL-2, MCL-1, BAX, PUMA). Overexpression of anti-apoptotic proteins like MCL-1 can confer resistance.
-
Measure Caspase Activity: Use a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7 Assay) to measure the activity of executioner caspases after treatment with this compound. A lack of caspase activation in the resistant cells, despite p53 induction, points to a downstream block.
Strategies to Overcome Resistance
Combination Therapies:
A promising strategy to overcome resistance is the use of combination therapies that target parallel or downstream pathways.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful oral administration of (S)-Navlimetostat in a research setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MRTX-1719 or BMS-986504, is a potent, selective, and orally active inhibitor of the PRMT5-MTA complex.[1][2] Protein arginine methyltransferase 5 (PRMT5) is an enzyme that plays a role in various cellular processes, and its inhibition is a target for cancer therapy.[3] this compound specifically targets the PRMT5-MTA complex, which is prevalent in cancer cells with MTAP gene deletion.[2][4]
Q2: What is the recommended formulation for oral administration of this compound in animal studies?
A commonly used vehicle for oral gavage in preclinical studies consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the formulation fresh on the day of use.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are the reported pharmacokinetic parameters of Navlimetostat after oral administration?
Pharmacokinetic data for Navlimetostat following oral administration is available for several animal models. Key parameters are summarized in the table below.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Navlimetostat (Oral Administration)
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUCinf (h*µg/mL) | Bioavailability (F%) |
| CD-1 Mouse | 30 | 1.16 | 4.85 | 80 |
| Beagle Dog | 10 | 1.40 | 7.47 | 59 |
| Cynomolgus Monkey | 10 | / | / | 41 |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vitro Potency of Navlimetostat
| Target | IC50 (nM) |
| PRMT5-MTA complex | 3.6 |
| PRMT5 | 20.5 |
| HCT116 MTAP-deleted cells (viability, 10-day) | 12 |
| Parental HCT116 cells (viability, 10-day) | 890 |
| Data sourced from MedchemExpress and Probechem.[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required amount of this compound and each vehicle component based on the desired final concentration and total volume.
-
In a sterile conical tube, add the calculated volume of DMSO to the this compound powder.
-
Vortex the mixture until the powder is completely dissolved.
-
Add the calculated volume of PEG300 to the solution and vortex thoroughly.
-
Add the calculated volume of Tween-80 and vortex until the solution is homogeneous.
-
Finally, add the saline solution to reach the final desired volume.
-
Vortex the final formulation extensively to ensure uniformity.
-
If any precipitation is observed, gently warm the solution in a water bath and/or sonicate until fully dissolved.[1]
-
Administer the freshly prepared formulation to the animals via oral gavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the formulation | - Incorrect solvent ratios- Low temperature- Compound instability | - Ensure the recommended vehicle composition (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is used.[1]- Gently warm the solution and/or sonicate to aid dissolution.[1]- Prepare the formulation fresh before each use.[1] |
| High variability in experimental results | - Inconsistent formulation preparation- Inaccurate dosing- Animal-to-animal variation | - Strictly follow the standardized formulation protocol.- Ensure accurate calibration of pipettes and syringes.- Use a consistent oral gavage technique.- Increase the number of animals per group to account for biological variability. |
| Low in vivo efficacy despite proven in vitro potency | - Poor oral bioavailability- Rapid metabolism- Inadequate dose | - Review the pharmacokinetic data for the specific animal model (see Table 1).- Consider adjusting the dosage based on tumor growth inhibition data from previous studies (e.g., 86% TGI at 50 mg/kg in a Lu-99 xenograft model).[1]- Ensure the formulation is prepared correctly to maximize solubility and absorption. |
| Adverse events in animals | - Vehicle toxicity- Compound toxicity at the administered dose | - Conduct a vehicle-only control group to assess any effects of the formulation itself.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in the specific animal model. |
Visualizations
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Caption: Typical experimental workflow for in vivo studies.
References
Welcome to the technical support center for (S)-Navlimetostat. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this potent and selective PRMT5/MTA complex inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Navlimetostat or MRTX1719, is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] It specifically targets the PRMT5 enzyme when it is in complex with methylthioadenosine (MTA).[2][3] In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates.[4][5][6][7] This accumulated MTA partially inhibits PRMT5. This compound works cooperatively with MTA to further inhibit PRMT5 activity, leading to a synthetic lethal effect in MTAP-deleted cancer cells.[1][4][8]
Q2: Why is the activity of this compound dependent on MTA levels?
The inhibitory activity of this compound is significantly enhanced in the presence of MTA. It selectively binds to the PRMT5-MTA complex.[2][3][9] Therefore, higher intracellular levels of MTA, as found in MTAP-deleted cells, create a larger pool of the target PRMT5-MTA complex for this compound to bind to and inhibit. This MTA-cooperative inhibition is the basis for its selectivity and enhanced potency in MTAP-deficient tumors.[4][10]
Q3: What is the difference in potency of this compound in MTAP-deleted versus MTAP-wild-type cells?
This compound demonstrates significantly greater potency in cancer cells with MTAP deletion compared to cells with wild-type MTAP. For instance, in HCT116 cells, the IC50 value for cell viability after a 10-day treatment was 12 nM in MTAP-deleted cells, whereas it was 890 nM in parental (MTAP-wild-type) cells.[2][3] This highlights the selective anti-proliferative effect of the compound in the target cell population.
Troubleshooting Guide
Issue 1: Lower than expected potency of this compound in our cell line.
-
Possible Cause 1: MTAP status of the cell line.
-
Troubleshooting Step: Verify the MTAP gene status of your cell line. This compound is most effective in MTAP-deleted cells due to the resulting high intracellular MTA levels. Its activity will be significantly lower in MTAP-wild-type cells.
-
-
Possible Cause 2: Low intracellular MTA concentration.
-
Troubleshooting Step: If working with a cell-free assay or a lysate, ensure that MTA is included in the reaction buffer at an appropriate concentration to form the PRMT5-MTA complex. Biochemical assays have shown a significant increase in potency when MTA is present.[8]
-
-
Possible Cause 3: Incorrect assay conditions.
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, confluency, and media composition. Variations in culture conditions can affect cellular metabolism and potentially alter intracellular MTA levels.
-
-
Possible Cause 2: Instability of the compound.
-
Troubleshooting Step: Prepare fresh solutions of this compound from a validated powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 3: Assay-specific variability.
-
Troubleshooting Step: Optimize your assay parameters, such as seeding density for cell-based assays or substrate concentration for biochemical assays. Include appropriate positive and negative controls in every experiment.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of Navlimetostat under different conditions.
| Condition | Target | IC50 (nM) | Reference |
| Biochemical Assay (with MTA) | PRMT5-MTA complex | 3.6 | [2][3][8] |
| Biochemical Assay (without MTA) | PRMT5 | 20.5 | [2][3][8] |
| Cell Viability (MTAP-deleted HCT116) | - | 12 | [2][3][9] |
| Cell Viability (MTAP-wild-type HCT116) | - | 890 | [2][3] |
| This compound Biochemical Assay | PRMT5/MTA complex | 7070 | [11] |
Note: this compound is the S-enantiomer of Navlimetostat. The higher IC50 value for this compound in the provided reference may reflect different assay conditions.
Experimental Protocols
Protocol 1: Biochemical Assay for PRMT5 Inhibition
This protocol is adapted from methodologies used to assess PRMT5 methyltransferase activity.[8]
-
Reaction Components:
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Recombinant human PRMT5/MEP50 complex
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Histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor
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Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
This compound at various concentrations
-
MTA (for MTA-cooperative assays, at a concentration near its IC50 for PRMT5, e.g., 2 µM)[8]
-
-
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex, peptide substrate, and assay buffer.
-
Add varying concentrations of this compound to the reaction mixture. For control experiments, add a vehicle (e.g., DMSO).
-
To assess MTA cooperativity, prepare a parallel set of reactions containing MTA.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a strong acid).
-
Detect the product formation. This can be done using various methods, such as radioactive assays measuring the transfer of a radiolabeled methyl group from SAM or antibody-based methods (e.g., ELISA) to detect the methylated peptide.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell Viability Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound in cancer cell lines.
-
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Treat the cells with the different concentrations of this compound. Include a vehicle-treated control group.
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Incubate the cells for an extended period, for example, 10 days.[2][3] The medium can be replaced with fresh medium containing the compound after an initial incubation period (e.g., 5 days).[12]
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound in MTAP-deleted vs. wild-type cells.
Caption: Workflow for evaluating this compound activity.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. Inhibitory Effect of PRMT5/MTA Inhibitor on MTAP‐Deficient Glioma May Be Influenced by Surrounding Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mrtx-1719 | C23H18ClFN6O2 | CID 156151242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Navlimetostat (also known as MRTX1719). The information is designed to address common sources of variability and provide standardized protocols to enhance the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and selective small-molecule inhibitor of the PRMT5-MTA complex.[1] PRMT5 (Protein Arginine Methyltransferase 5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in cellular processes like gene expression, mRNA splicing, and signal transduction.[2] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. This compound leverages this by binding to the PRMT5-MTA complex with high affinity, leading to selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal cells. This targeted approach is a form of synthetic lethality.[1][3]
Q2: In which cancer types is this compound expected to be most effective?
This compound is designed to be most effective in cancers harboring a homozygous deletion of the MTAP gene. This genetic alteration is found in a significant percentage of various solid tumors, including non-small cell lung cancer, pancreatic cancer, mesothelioma, and glioblastoma.[1][4] The efficacy of this compound is dependent on the elevated intracellular levels of MTA in these tumors.
Q3: How should this compound be stored and handled?
For long-term storage, this compound should be kept as a solid at -20°C. For short-term storage (days to weeks), it can be stored at 4°C. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. To avoid degradation, it is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles.
Troubleshooting Guide
Inconsistent In Vitro Results
Q4: We are observing significant variability in our IC50 values for this compound in our cell viability assays. What are the potential causes and how can we troubleshoot this?
Variability in IC50 values is a common issue in cell-based assays and can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Troubleshooting Recommendations |
| Cell Seeding Density | Cell density can significantly impact drug sensitivity. Higher densities may lead to increased resistance. It is crucial to maintain a consistent seeding density across all experiments. Perform an initial experiment to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the assay.[5] |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to drugs.[6][7] Use cells within a consistent and low passage number range for all experiments. It is recommended to regularly re-authenticate your cell lines. |
| MTAP Deletion Status | The efficacy of this compound is highly dependent on the homozygous deletion of the MTAP gene.[1] Confirm the MTAP status of your cell lines using PCR, western blot, or next-generation sequencing. Inconsistencies in published databases can occur. |
| Assay Duration | The duration of drug exposure can influence the apparent IC50 value. A longer incubation period may result in a lower IC50. Standardize the incubation time for all assays (e.g., 72 or 96 hours). |
| Compound Solubility and Stability | Poor solubility of this compound in culture media can lead to inaccurate concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
Q5: We are not observing the expected level of cytotoxicity, even in our confirmed MTAP-deleted cell lines. What could be the reason?
If cytotoxicity is lower than expected, consider the following:
-
Sub-optimal Assay Conditions: Ensure that the assay duration is sufficient for the drug to exert its effect. For some cell lines, a longer incubation period (e.g., up to 120 hours) may be necessary.
-
Cell Line-Specific Resistance: Even among MTAP-deleted cell lines, there can be inherent resistance mechanisms. This could be due to the activation of alternative survival pathways.
-
Incorrect Assessment of Cell Viability: The chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) may not be optimal for your cell line or the drug's mechanism of action. Consider trying an alternative method to confirm the results.
Inconsistent In Vivo Results
Q6: Our in vivo xenograft studies with this compound are showing variable tumor growth inhibition. How can we improve the consistency of our results?
Variability in in vivo studies can be influenced by several factors. Here are some key considerations:
| Potential Cause | Troubleshooting Recommendations |
| Tumor Implantation Technique | Inconsistent tumor cell implantation can lead to variable tumor take rates and growth. Ensure a consistent number of viable cells are implanted at the same anatomical site for all animals. |
| Animal Health and Husbandry | The health and stress levels of the animals can impact tumor growth and drug response. Maintain a consistent and controlled environment for all animals in the study. |
| Drug Formulation and Administration | Inconsistent drug formulation or administration can lead to variable drug exposure. Ensure the drug is properly solubilized and administered consistently (e.g., oral gavage at the same time each day). |
| Tumor Measurement | Inaccurate or inconsistent tumor measurement can introduce significant variability. Use calipers for precise measurements and have the same individual perform the measurements if possible. |
| MTAP Status of Xenograft | Confirm the MTAP deletion status of the cell line used for the xenograft. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Assay Conditions |
| HCT116 | Colorectal Carcinoma | MTAP-deleted | 12 | 10-day cell viability assay[1] |
| HCT116 | Colorectal Carcinoma | MTAP wild-type | 890 | 10-day cell viability assay[1] |
| Various | Multiple | MTAP-deleted | Median: 90 | Cell viability screen[8] |
| Various | Multiple | MTAP wild-type | Median: 2200 | Cell viability screen[8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
| Lu-99 orthotopic xenograft | Lung Cancer | 50 mg/kg/day, p.o., 21 days | 86%[1] |
| Lu-99 orthotopic xenograft | Lung Cancer | 100 mg/kg/day, p.o., 21 days | 88%[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 120 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PRMT5 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Navlimetostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. Facebook [cancer.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cell culture experiments with (S)-Navlimetostat (MRTX1719), a potent and selective inhibitor of the PRMT5-MTA complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][2] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates.[3][4] This accumulated MTA binds to PRMT5, creating a state that is highly sensitive to further inhibition by this compound, leading to synthetic lethality in these MTAP-deleted cancer cells.[5][6]
Q2: Which cell lines are suitable for this compound experiments?
The choice of cell line is critical for observing the selective effects of this compound. It is essential to use both MTAP-deleted (MTAP-del) and MTAP wild-type (MTAP-WT) cell lines to demonstrate the compound's selective activity.
Table 1: Recommended Cell Lines for this compound Experiments
| Cell Line | Cancer Type | MTAP Status | Recommended Culture Medium |
| HCT116 | Colorectal Carcinoma | Wild-Type | McCoy's 5A Medium + 10% FBS |
| HCT116 (MTAP-/-) | Colorectal Carcinoma | Deleted | McCoy's 5A Medium + 10% FBS |
| A549 | Lung Carcinoma | Wild-Type | F-12K Medium + 10% FBS |
| NCI-H2009 | Lung Adenocarcinoma | Deleted | RPMI-1640 Medium + 10% FBS |
| LU99 | Lung Cancer | Deleted | RPMI-1640 Medium + 10% FBS |
| PK-1 | Pancreatic Cancer | Wild-Type | RPMI-1640 Medium + 10% FBS |
| PK-1 (MTAP-/-) | Pancreatic Cancer | Deleted | RPMI-1640 Medium + 10% FBS |
| SUIT-2 | Pancreatic Cancer | Deleted | RPMI-1640 Medium + 10% FBS |
| MIA PaCa-2 | Pancreatic Cancer | Deleted | DMEM + 10% FBS, 2.5% Horse Serum |
| BxPC-3 | Pancreatic Cancer | Wild-Type | RPMI-1640 Medium + 10% FBS |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To aid dissolution, gentle warming and sonication can be used.[8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no activity in MTAP-deleted cells | Compound instability: this compound may degrade in culture media over time. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Consider replacing the media with fresh inhibitor-containing media every 24-48 hours for long-term assays.[8] |
| Incorrect MTAP status of cell lines: The assumed MTAP status of the cell line may be incorrect. | Verify the MTAP status of your cell lines using Western blot or PCR. | |
| Low MTA levels: Insufficient accumulation of MTA in MTAP-deleted cells can reduce the inhibitor's effectiveness. | Ensure cells are cultured in standard media, as nutrient-depleted conditions can alter MTA levels.[3] | |
| High activity in MTAP wild-type cells (off-target effects) | High compound concentration: Using excessively high concentrations can lead to non-specific effects. | Perform a dose-response experiment to determine the optimal concentration range that shows selectivity between MTAP-deleted and wild-type cells.[9] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration in your experiments is below 0.5% (v/v) to minimize solvent-induced toxicity. | |
| Precipitation of the compound in culture medium | Poor solubility: The final concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Prepare working solutions by diluting the DMSO stock in pre-warmed culture medium immediately before use. Visually inspect for any precipitation.[8] |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes. | Use cells within a consistent passage number range and seed them at a uniform density for all experiments. |
| Inconsistent inhibitor preparation: Variations in the preparation of stock and working solutions. | Follow a standardized protocol for preparing and diluting the inhibitor for every experiment. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted for determining the IC50 of this compound in MTAP-deleted and MTAP-wild-type cell lines.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using a non-linear regression curve fit.
Western Blot for Symmetric Di-methyl Arginine (SDMA)
This protocol is to assess the target engagement of this compound by measuring the levels of symmetric di-methyl arginine (SDMA), a downstream marker of PRMT5 activity.[9]
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24-72 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in MTAP-WT vs. MTAP-deleted cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the efficacy of this compound.
PRMT5 Signaling Pathway
Caption: Simplified PRMT5 signaling pathway and points of inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 4. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of (S)-Navlimetostat as a research tool by comparing its performance against other selective PRMT5 inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective assessment.
This compound (also known as MRTX1719) is a potent and selective inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA). PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in cellular processes such as gene transcription, RNA splicing, and signal transduction. Its dysregulation has been implicated in various cancers, making it a significant target for therapeutic development. This guide compares this compound with two other well-characterized PRMT5 inhibitors: JNJ-64619178 (Onametostat) and GSK3326595 (Pemrametostat).
Comparative Analysis of PRMT5 Inhibitor Performance
The following tables summarize the biochemical and cellular activities of this compound in comparison to JNJ-64619178 and GSK3326595. This data, compiled from multiple studies, highlights the distinct mechanisms and potencies of these inhibitors.
Table 1: Biochemical Potency Against PRMT5
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Biochemical IC50 (PRMT5-MTA) |
| This compound | MRTX1719 | MTA-cooperative | 20.5 nM[1] | 3.6 nM[1] |
| JNJ-64619178 | Onametostat | SAM-competitive, pseudo-irreversible | 0.14 nM[2] | Not Applicable |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.2 nM[3] | Not Applicable |
Table 2: Cellular Activity - Inhibition of Symmetric Dimethylarginine (SDMA)
| Inhibitor | Cell Line | MTAP Status | Cellular SDMA IC50 |
| This compound | HCT116 | MTAP-deleted | 8 nM[1] |
| This compound | HCT116 | Wild-Type | >10,000 nM |
| JNJ-64619178 | HCT116 | MTAP-deleted | 164 nM[4] |
| JNJ-64619178 | HCT116 | Wild-Type | 653 nM[4] |
| GSK3326595 | HCT116 | MTAP-deleted | 3.6 nM[4] |
| GSK3326595 | HCT116 | Wild-Type | 110 nM[4] |
Table 3: Cellular Activity - Anti-proliferative Effects
| Inhibitor | Cell Line | MTAP Status | Cell Viability IC50 (10-day assay) |
| This compound | HCT116 | MTAP-deleted | 12 nM[1][5] |
| This compound | HCT116 | Wild-Type | 890 nM[1] |
| JNJ-64619178 | HCT116 | MTAP-deleted | Not Determined in direct comparison |
| JNJ-64619178 | HCT116 | Wild-Type | Not Determined in direct comparison |
| GSK3326595 | HCT116 | MTAP-deleted | Not Determined in direct comparison |
| GSK3326595 | HCT116 | Wild-Type | Not Determined in direct comparison |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound and its alternatives are provided below.
Biochemical PRMT5 Inhibition Assay (AlphaLISA)
This assay quantifies the enzymatic activity of PRMT5 by measuring the methylation of a histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate (e.g., Biotin-H4R3)
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-dimethyl-Histone H4R3 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 30 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (this compound, JNJ-64619178, GSK3326595) dissolved in DMSO
-
384-well microplates
-
EnVision plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of PRMT5/MEP50 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing the biotinylated histone H4 peptide and SAM.
-
Incubate the reaction mixture for 1 hour at room temperature[6].
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add 10 µL of the AlphaLISA Acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add 10 µL of the Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an EnVision plate reader. The signal is proportional to the extent of substrate methylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration using a non-linear regression model.
Western Blot for Symmetric Dimethylarginine (SDMA)
This method assesses the in-cell target engagement of PRMT5 inhibitors by quantifying the global levels of SDMA, a direct marker of PRMT5 activity.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-deleted and wild-type)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-symmetric dimethylarginine (SDMA) motif antibody (e.g., SYM11)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., CCD imager)
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds or vehicle control for 48-72 hours[7].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane[7].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SDMA signal to the loading control. Calculate IC50 values based on the dose-response curve.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with PRMT5 inhibitors.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight[8].
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for the desired period (e.g., 10 days for long-term proliferation)[1][9].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the PRMT5 signaling pathway and a typical experimental workflow for validating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PRMT5 Inhibitor Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. medchemexpress.com [medchemexpress.com]
(S)-Navlimetostat (also known as MRTX1719 or BMS-986504) is a potent, orally available, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5) that has demonstrated significant promise in preclinical and early clinical studies. This guide provides a comparative analysis of the efficacy of this compound against other PRMT5 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data.
This compound distinguishes itself through its MTA-cooperative mechanism of action.[1] This means it selectively binds to the PRMT5-MTA (methylthioadenosine) complex, which is prevalent in cancer cells with a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene.[1][2] This genetic alteration, present in approximately 10-15% of all human cancers, leads to an accumulation of MTA, rendering these tumors exquisitely sensitive to this class of inhibitors.[1][3]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other notable PRMT5 inhibitors.
Table 1: In Vitro Efficacy of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular IC50 (MTAP-deleted cells) | Cellular IC50 (MTAP wild-type cells) | Reference |
| This compound (MRTX1719) | MTA-cooperative | 3.6 nM (PRMT5-MTA) | 12 nM (HCT116 MTAP-del) | 890 nM (HCT116 WT) | [2][4] |
| JNJ-64619178 (Onametostat) | SAM-competitive, Substrate-competitive | <0.5 nM | Not specifically reported for MTAP-del | - | [5] |
| GSK3326595 (Pemrametostat) | Substrate-competitive, SAM-uncompetitive | 6.0 - 19.7 nM | Not specifically reported for MTAP-del | - | [6] |
| AMG 193 | MTA-cooperative | Not publicly available | Not publicly available | Not publicly available | [3] |
| PRT811 | Not specified | Not publicly available | Not publicly available | Not publicly available | [7][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 orthotopic xenograft | 50 mg/kg/day (p.o.) | 86% | [4] |
| Lu-99 orthotopic xenograft | 100 mg/kg/day (p.o.) | 88% | [4] |
Table 3: Clinical Efficacy of PRMT5 Inhibitors (Early Phase Trials)
| Inhibitor | Tumor Type(s) | Key Clinical Outcomes | Reference |
| This compound (MRTX1719) | MTAP-deleted solid tumors | Partial responses observed in melanoma, gallbladder adenocarcinoma, mesothelioma, and non-small cell lung cancer. | [1] |
| JNJ-64619178 (Onametostat) | Advanced solid tumors, NHL | Overall Response Rate (ORR) of 5.6% in all evaluable patients; 11.5% ORR in adenoid cystic carcinoma. | [7] |
| GSK3326595 (Pemrametostat) | Advanced solid tumors | Partial responses observed in adenoid cystic carcinoma. | [8][9] |
| AMG 193 | MTAP-null solid tumors | 5 partial responses and 14 stable diseases out of 31 evaluable patients. | [3] |
| PRT811 | Recurrent high-grade glioma | Durable complete response in one patient with IDH1-mutant glioblastoma. | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacr.org [aacr.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. onclive.com [onclive.com]
- 8. scispace.com [scispace.com]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The field of oncology is witnessing a surge in the development of targeted therapies, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a key therapeutic target. PRMT5 is a critical enzyme involved in various cellular processes, including cell cycle regulation, RNA splicing, and signal transduction. Its overexpression has been linked to the progression of numerous cancers. This guide provides an objective, data-driven comparison of two prominent PRMT5 inhibitors: (S)-Navlimetostat (also known as MRTX1719 and AMG 193) and GSK3326595.
This compound is a potent and selective MTA-cooperative inhibitor of the PRMT5-MTA complex, demonstrating a synthetic lethal approach in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] GSK3326595 is a potent, selective, and reversible inhibitor of PRMT5.[3] This comparison will delve into their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound and GSK3326595, providing a quantitative comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 (nM) |
| This compound | PRMT5-MTA complex | 3.6[4] |
| PRMT5 | 20.5[4] | |
| GSK3326595 | PRMT5/MEP50 | 6.2[3][5] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 / EC50 (nM) |
| This compound | HCT116 (MTAP-deleted) | Cell Viability | 12[6] |
| HCT116 (MTAP wild-type) | Cell Viability | >1000[7] | |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Growth Inhibition | ~10-20[5] |
| Variety of cell lines | sDMA Reduction | 2 - 160[5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | LU99 (NSCLC) | 50 mg/kg, oral, daily | 86%[8] |
| LU99 (NSCLC) | 100 mg/kg, oral, daily | 88%[8] | |
| HCT116 (MTAP-deleted) | 50-100 mg/kg, oral, daily | Significant TGI[7] | |
| HCT116 (MTAP wild-type) | 50-100 mg/kg, oral, daily | No significant effect[7] | |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 100 mg/kg, oral, twice daily | >100% (regression)[9] |
| REC-1 (Mantle Cell Lymphoma) | 100 mg/kg, oral, twice daily | 55%[9] | |
| HCT116 (MTAP-deleted & wild-type) | Not specified | Similar antitumor activity in both[7] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
(S)-Navlimetostat (also known as MRTX1719 or BMS-986504) is a first-in-class, oral, selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex, demonstrating significant promise in the treatment of cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive comparison of the efficacy of this compound in various cancer types, supported by preclinical and clinical data, and contrasts its performance with alternative therapeutic strategies.
Mechanism of Action: Targeting a Unique Vulnerability
This compound operates on the principle of synthetic lethality. The MTAP gene, frequently co-deleted with the tumor suppressor CDKN2A in various cancers, encodes an enzyme crucial for the salvage of adenine (B156593) and methionine. Its absence leads to the accumulation of MTA within cancer cells. This accumulated MTA binds to PRMT5, forming a PRMT5-MTA complex. This compound is specifically designed to bind to this unique complex, thereby inhibiting the enzymatic activity of PRMT5. This selective inhibition in MTAP-deleted cancer cells spares healthy cells with functional MTAP, offering a potentially wider therapeutic window compared to non-selective PRMT5 inhibitors.
Caption: Mechanism of this compound in MTAP-deleted vs. wild-type cells.
Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in MTAP-deleted cancer models.
In Vitro Cellular Activity
This compound exhibits significant selectivity for MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts. This is evident from the half-maximal inhibitory concentration (IC50) values for both PRMT5-mediated symmetric dimethylarginine (SDMA) modification and overall cell viability.
| Cell Line | MTAP Status | Assay Type | This compound IC50 (nM) | Fold Selectivity (WT/del) | Reference |
| HCT116 | Wild-Type | SDMA Inhibition | 653 | >80-fold | [1] |
| HCT116 | Deletion | SDMA Inhibition | 8 | [1] | |
| HCT116 | Wild-Type | Cell Viability (10-day) | 890 | >70-fold | [1] |
| HCT116 | Deletion | Cell Viability (10-day) | 12 | [1] | |
| Median of 70 cell lines | Deletion | Cell Viability (5-day) | 90 | >24-fold | [1][2] |
| Median of 26 cell lines | Wild-Type | Cell Viability (5-day) | 2200 | [1][2] |
In Vivo Xenograft Models
In animal models, orally administered this compound led to dose-dependent tumor growth inhibition and reduction of the pharmacodynamic biomarker SDMA in MTAP-deleted tumors.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 | Lung Cancer | 50 mg/kg/day | 86% | [3] |
| Lu-99 | Lung Cancer | 100 mg/kg/day | 88% | [3] |
| HCT116 (MTAP-del) | Colorectal Cancer | 50-100 mg/kg/day | Significant Inhibition | [1] |
| HCT116 (MTAP-WT) | Colorectal Cancer | 50-100 mg/kg/day | No significant effect | [1] |
| Mesothelioma PDX Models | Mesothelioma | 100 mg/kg/day | Significant anti-tumor activity | [1][2] |
| Pancreatic Cancer PDX Models | Pancreatic Cancer | 100 mg/kg/day | Significant anti-tumor activity | [4] |
Clinical Efficacy
The first-in-human Phase 1/2 clinical trial (NCT05245500) is evaluating the safety and efficacy of this compound in patients with advanced solid tumors harboring an MTAP deletion.[5][6][7] Early results have shown promising anti-tumor activity across multiple cancer types.[1][8]
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
In heavily pretreated patients with MTAP-deleted NSCLC, this compound demonstrated durable responses.
| Parameter | Value | Reference |
| Overall Response Rate (ORR) | 29% | [9] |
| Disease Control Rate (DCR) | 80% | [9] |
| Median Duration of Response (mDOR) | 10.5 months | [9] |
| Median Time to Response | 4.3 months | [9] |
Responses were observed in patients with various NSCLC histologies, including those with EGFR and ALK alterations who had progressed on prior tyrosine kinase inhibitors.[9]
Efficacy in Other Solid Tumors
Objective responses have also been observed in patients with MTAP-deleted mesothelioma, pancreatic cancer, melanoma, and gallbladder adenocarcinoma in the Phase 1 portion of the study.[1][8] As of June 2023, six confirmed objective responses were observed among 18 evaluable patients treated at doses of 100mg once daily or greater.[5][10] More detailed quantitative data for these cohorts are anticipated as the trial progresses.
Comparison with Other Therapies
A direct head-to-head comparison of this compound with other PRMT5 inhibitors or standard-of-care therapies in a randomized clinical trial is not yet available. However, a comparative overview can be drawn from existing data.
Comparison with Other PRMT5 Inhibitors
This compound's MTA-cooperative mechanism distinguishes it from first-generation, non-selective PRMT5 inhibitors.
| Drug | Mechanism | Key Efficacy Data (in relevant populations) | Reference |
| This compound (MRTX1719) | MTA-Cooperative PRMT5 Inhibitor | 29% ORR in MTAP-deleted NSCLC | [9] |
| Vopimetostat (TNG462) | MTA-Cooperative PRMT5 Inhibitor | 27% ORR across all MTAP-deleted cancer types; 25% ORR in 2nd-line MTAP-deleted pancreatic cancer | [11] |
| GSK3326595 | Non-selective PRMT5 Inhibitor | Modest activity in some solid tumors and lymphomas; not specific to MTAP-deleted cancers. | [2] |
| JNJ-64619178 | Non-selective PRMT5 Inhibitor | 5.6% ORR in a broad population of patients with advanced solid tumors and NHL. |
Comparison with Standard of Care (in MTAP-deleted populations)
Standard-of-care treatments for cancers with high MTAP-deletion prevalence often show limited efficacy, highlighting the unmet need for targeted therapies like this compound.
| Cancer Type (MTAP-deleted) | Standard of Care (Examples) | Reported Efficacy in this Population | Reference |
| Non-Small Cell Lung Cancer | Platinum-based chemotherapy, Immunotherapy | Patients with MTAP-loss treated with ICIs alone showed significantly shorter PFS compared to MTAP-intact patients. | |
| Pancreatic Cancer | FOLFIRINOX, Gemcitabine + nab-paclitaxel | MTAP deletion is associated with a worse prognosis. | [12] |
| Mesothelioma | Cisplatin + Pemetrexed, Nivolumab + Ipilimumab | MTAP deletion is associated with a low ORR and short PFS on immunotherapy. | [13][14] |
Experimental Protocols
In Vitro Cell Viability Assay (10-day)
-
Cell Seeding: HCT116 MTAP wild-type and isogenic MTAP-deleted cells were seeded in 96-well plates.[1]
-
Drug Treatment: Cells were treated with a range of concentrations of this compound.[1]
-
Incubation: Plates were incubated for 10 days.[1]
-
Viability Assessment: Cell viability was measured using CellTiter-Glo® luminescent cell viability assay.[15]
-
Data Analysis: IC50 values were calculated from the concentration-response curves.[16]
Caption: Workflow for a 10-day in vitro cell viability assay.
In Vivo Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude) were used.[17]
-
Tumor Implantation: Human cancer cell lines (e.g., Lu-99) or patient-derived xenograft (PDX) fragments were subcutaneously implanted.[1][3]
-
Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., ~180 mm³).[1]
-
Drug Administration: this compound was administered orally, once daily, at various doses.[1]
-
Monitoring: Tumor volume and body weight were measured regularly for the duration of the study (e.g., 21-22 days).[1][3]
-
Pharmacodynamic Analysis: At the end of the study, tumors were collected to measure SDMA levels by immunoblotting.[1]
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in treated versus vehicle control groups.[3]
Clinical Trial Protocol (NCT05245500 - Phase 1)
-
Study Design: A Phase 1, open-label, multicenter study.[6][7]
-
Patient Population: Patients with advanced, unresectable, or metastatic solid tumors with homozygous deletion of the MTAP gene.[6][18]
-
Intervention: Oral administration of this compound in a dose-escalation design, followed by expansion cohorts.[1][7]
-
Primary Objectives: To assess the safety, tolerability, and determine the recommended Phase 2 dose.[7]
-
Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics (SDMA modulation in tumor biopsies), and preliminary anti-tumor activity (ORR, DOR, PFS) according to RECIST v1.1.[1][7]
Conclusion
This compound has demonstrated compelling preclinical selectivity and potent anti-tumor activity in MTAP-deleted cancer models. Early clinical data from the ongoing Phase 1/2 trial are encouraging, showing durable responses in heavily pretreated patients across various solid tumors, most notably in NSCLC. The MTA-cooperative mechanism of action represents a differentiated and promising therapeutic strategy for this genetically defined patient population with a high unmet medical need. Further data from ongoing and future clinical trials will be crucial to fully define the efficacy of this compound and its place in the treatment landscape for MTAP-deleted cancers.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 inhibitors: Therapeutic potential in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. onclive.com [onclive.com]
- 12. Pan-cancer clinical and molecular landscape of MTAP deletion in nationwide and international comprehensive genomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Improvements in Systemic Therapies for Advanced Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Study Connect [bmsstudyconnect.com]
Validating the Synthetic Lethal Interaction with MTAP Deletion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant portion of human cancers, presents a key vulnerability for targeted therapeutic intervention. This guide provides an objective comparison of emerging therapeutic strategies that exploit the synthetic lethal relationship with MTAP deletion, supported by experimental data. We delve into the detailed methodologies of key validation experiments and present quantitative data to compare the performance of leading therapeutic alternatives.
The Principle of Synthetic Lethality in MTAP-Deleted Cancers
MTAP is a critical enzyme in the methionine salvage pathway. Its deletion, often occurring as a passenger event with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[1][2][3] MTA acts as an endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme essential for various cellular processes, including RNA splicing.[1][3][4] This partial inhibition of PRMT5 in MTAP-deleted cells creates a dependency on other pathways and proteins, establishing a state of synthetic lethality that can be therapeutically exploited. Two primary strategies have emerged to target this vulnerability: direct inhibition of PRMT5 with MTA-cooperative inhibitors and indirect inhibition of PRMT5 by targeting Methionine Adenosyltransferase 2A (MAT2A).
dot
Caption: Signaling pathway in MTAP-deleted cancers.
Comparative Performance of Therapeutic Agents
The primary therapeutic strategies involve MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors. MTA-cooperative inhibitors, such as AMG 193 and MRTX1719, selectively target the MTA-bound PRMT5 complex, enhancing the therapeutic window between cancer and normal cells.[1][2] MAT2A inhibitors, like AG-270, reduce the production of S-adenosylmethionine (SAM), the substrate for PRMT5, thereby further crippling its function in MTAP-deleted cells.[5][6]
Preclinical Efficacy: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various inhibitors in MTAP-deleted and wild-type (WT) cancer cell lines.
| Inhibitor | Target | Cell Line (MTAP status) | IC50 (nM) | Fold Selectivity (WT/Deleted) | Reference |
| MRTX1719 | PRMT5 | HCT116 (Deleted) | 12 | >70 | [2] |
| MRTX1719 | PRMT5 | HCT116 (WT) | 890 | [2] | |
| AM-9747 (AMG 193 analog) | PRMT5 | HCT116 (Deleted) | Not specified, but 46-fold lower than WT | 46 | [7] |
| AM-9747 (AMG 193 analog) | PRMT5 | HCT116 (WT) | Not specified | [7] | |
| AG-270 | MAT2A | HCT116 (Deleted) | 260 | Not specified in direct comparison | [8] |
Preclinical Efficacy: In Vivo Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of drug candidates.
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| MRTX1719 | LU99 (NSCLC, MTAP-deleted) | 50 mg/kg, oral, daily | Tumor stasis | [2] |
| MRTX1719 | LU99 (NSCLC, MTAP-deleted) | 100 mg/kg, oral, daily | Tumor stasis | [2] |
Clinical Trial Data
The translation of preclinical findings into clinical efficacy is the ultimate validation. Several MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors are currently in clinical trials.
| Drug | Target | Trial Phase | Cancer Types | Key Efficacy Results | Reference |
| AMG 193 | PRMT5 | Phase 1 | MTAP-deleted solid tumors | NSCLC (n=17): 2 confirmed partial responses (PRs), 3 unconfirmed PRs, 6 stable disease (SD). Pancreatic (n=23): 2 confirmed PRs, 3 unconfirmed PRs, 4 SD. Biliary Tract (n=19): 2 confirmed PRs, 8 SD. | [9] |
| MRTX1719 | PRMT5 | Phase 1/2 | MTAP-deleted solid tumors | 6 confirmed objective responses in 18 evaluable patients, including in melanoma, gallbladder adenocarcinoma, mesothelioma, and NSCLC. | [3][10] |
| AG-270 | MAT2A | Phase 1 | MTAP-deleted solid tumors | 2 partial responses and 5 patients with stable disease for ≥16 weeks out of 40 patients. Disease control rate at 16 weeks of 17.5%. | [5][6] |
Experimental Protocols for Validation
Accurate and reproducible experimental methods are paramount for validating synthetic lethal interactions. Below are detailed protocols for key assays.
dot
Caption: Experimental workflow for validating MTAP synthetic lethality.
CRISPR-Cas9 Based Synthetic Lethal Screening
Objective: To identify genes that are essential for the survival of MTAP-deleted cancer cells but not for MTAP-proficient cells.
Methodology:
-
Cell Line Preparation: Generate stable Cas9-expressing MTAP-deleted and isogenic MTAP-wild-type cell lines.[11]
-
Lentiviral Library Transduction: Transduce both cell lines with a genome-wide or targeted CRISPR library (e.g., targeting the kinome or metabolome) at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA (gRNA).
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Cell Culture and Harvesting: Culture the cells for a sufficient period to allow for gene knockout and subsequent effects on cell viability (typically 14-21 days). Harvest a sample at the beginning (T0) and end of the experiment.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell pellets and amplify the gRNA sequences using PCR. Sequence the amplified gRNAs using next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each gRNA at the end of the experiment relative to the initial time point. Genes whose gRNAs are depleted in the MTAP-deleted cell line but not in the wild-type line are identified as synthetic lethal partners.
Cell Viability/Proliferation Assay (MTT/MTS-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in MTAP-deleted versus MTAP-wild-type cell lines.[12][13]
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
Test inhibitor (e.g., PRMT5 or MAT2A inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well and incubate overnight to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with the compound-containing medium and incubate for 72 to 120 hours.[12]
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.[12]
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[12]
Western Blot for PRMT5 Activity (SDMA Levels)
Objective: To confirm target engagement of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.[1][2]
Methodology:
-
Cell Lysis: Treat MTAP-deleted and wild-type cells with the PRMT5 inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for SDMA.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative reduction in SDMA levels upon inhibitor treatment.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor activity of a test compound in a preclinical in vivo model of MTAP-deleted cancer.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of MTAP-deleted human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume (typically using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement by methods such as Western blotting for SDMA levels.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect of the treatment.
Conclusion
The synthetic lethal interaction with MTAP deletion has emerged as a highly promising and clinically validated strategy for the development of targeted cancer therapies. Both MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors have demonstrated significant preclinical and clinical activity in MTAP-deleted tumors. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of novel therapeutic agents targeting this vulnerability. Further research will be crucial to optimize these therapeutic strategies, identify potential resistance mechanisms, and ultimately improve outcomes for patients with MTAP-deleted cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 6. researchgate.net [researchgate.net]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In the landscape of targeted cancer therapy, the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising strategy. This guide provides a detailed comparison of two prominent PRMT5 inhibitors, (S)-Navlimetostat (also known as MRTX-1719 or BMS-986504) and JNJ-64619178, focusing on their performance in xenograft models. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Two Approaches to Targeting PRMT5
This compound and JNJ-64619178 both target PRMT5, a key enzyme involved in cellular processes such as splicing, gene expression, and signal transduction.[1] However, they exhibit distinct mechanisms of inhibition.
JNJ-64619178 is a potent and selective, pseudo-irreversible inhibitor of PRMT5. It binds to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, effectively shutting down its methyltransferase activity. This leads to a reduction in the symmetric dimethylation of arginine residues on various protein substrates.[1]
This compound , on the other hand, is a selective inhibitor of the PRMT5-MTA complex.[2][3] This mechanism confers a synthetic lethal advantage in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[3] In MTAP-deleted tumors, the accumulation of methylthioadenosine (MTA) leads to the formation of the PRMT5-MTA complex, which is the specific target of this compound.
Comparative Efficacy in Xenograft Models
The anti-tumor efficacy of both compounds has been evaluated in various xenograft models. While direct head-to-head studies are limited, available data allows for a comparative assessment of their performance.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Lu-99 (orthotopic) | Human Lung Cancer (MTAP-deleted) | 50 mg/kg/day, p.o., 21 days | 86% | [2] |
| 100 mg/kg/day, p.o., 21 days | 88% | [2] | |||
| HCT116 (subcutaneous) | Human Colon Carcinoma (MTAP-deleted) | 50 and 100 mg/kg/day, p.o. | Dose-dependent inhibition | [4] | |
| JNJ-64619178 | Various models | SCLC, NSCLC, AML, NHL | 1 to 10 mg/kg/day, p.o. | Up to 99% | [5] |
| NCI-H1048 (subcutaneous) | Human Small Cell Lung Cancer | Not specified | Tumor regression | [6] | |
| A427, H441, H520 | Human Lung Carcinoma | 1 to 10 mg/kg, once daily | Not specified | [7] |
A key study directly compared this compound (MRTX-1719) and JNJ-64619178 in HCT116 xenografts with and without MTAP deletion.[4] In the MTAP-deleted model, MRTX-1719 demonstrated significant tumor growth inhibition, whereas its effect was minimal in the MTAP wild-type model.[4] This highlights the selective nature of this compound's activity.
Signaling Pathways and Experimental Workflows
The inhibitory action of both compounds on PRMT5 disrupts downstream signaling pathways. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors in xenograft models.
Caption: Inhibition of PRMT5 by JNJ-64619178 and this compound blocks downstream signaling.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and off-target profile of (S)-Navlimetostat in comparison to other leading PRMT5 inhibitors.
This compound (also known as MRTX1719) is a potent, orally bioavailable, and highly selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2][3] This unique mechanism of action, termed MTA-cooperative inhibition, confers remarkable selectivity for cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common feature in approximately 10% of all human cancers.[4][5] This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of this compound with other notable PRMT5 inhibitors: GSK3326595 (Pemrametostat), JNJ-64619178 (Onametostat), and EPZ015666.
Comparative Selectivity Profile
The primary advantage of this compound lies in its targeted approach, leveraging the accumulation of MTA in MTAP-deleted cancer cells to achieve a highly selective therapeutic window.[5][6] While comprehensive head-to-head kinome scan data for all compounds is not publicly available, the existing data on selectivity against other methyltransferases and the unique mechanism of this compound provide a strong basis for comparison.
| Inhibitor | Mechanism of Action | Primary Target | Selectivity Highlights |
| This compound (MRTX1719) | MTA-Cooperative PRMT5 Inhibitor | PRMT5-MTA Complex | Highly selective for MTAP-deleted cells.[4][7] IC50 of 3.6 nM for PRMT5-MTA complex versus 20.5 nM for PRMT5 alone.[1] |
| GSK3326595 (Pemrametostat) | SAM-competitive, Substrate-competitive | PRMT5 | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[8][9] |
| JNJ-64619178 (Onametostat) | SAM-competitive, Pseudo-irreversible | PRMT5 | Highly selective against a panel of 37 human arginine and lysine (B10760008) methyltransferases, with >80% inhibition of PRMT5 and <15% inhibition of other tested methyltransferases at 10 µM.[10] |
| EPZ015666 | Substrate-competitive | PRMT5 | >20,000-fold selective for PRMT5 over other protein methyltransferases.[4] |
Biochemical and Cellular Potency
The following table summarizes the reported potency of each inhibitor in biochemical and cellular assays.
| Inhibitor | Biochemical IC50 (PRMT5) | Cellular IC50 (MTAP-deleted cells) | Cellular IC50 (MTAP wild-type cells) |
| This compound (MRTX1719) | 20.5 nM[1] | 12 nM (HCT116 MTAPdel)[1] | 890 nM (HCT116 WT)[1] |
| GSK3326595 (Pemrametostat) | 6.2 nM[11] | Not specifically reported for MTAP status | Not specifically reported for MTAP status |
| JNJ-64619178 (Onametostat) | 0.14 nM[12] | Not specifically reported for MTAP status | Not specifically reported for MTAP status |
| EPZ015666 | 22 nM[13] | 96-904 nM (MCL cell lines)[4] | Not specifically reported for MTAP status |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. Below are generalized protocols for key experiments used in cross-reactivity profiling.
In Vitro Kinase Cross-Reactivity Profiling (e.g., KINOMEscan™)
This assay format is designed to measure the binding affinity of a test compound against a large panel of purified kinases.
Objective: To determine the dissociation constant (Kd) or percent inhibition of the test compound against a broad range of kinases to identify potential off-targets.
Methodology:
-
Assay Principle: A competition-based binding assay is utilized. Kinases are tagged (e.g., with DNA) and incubated with the test compound and an immobilized, active-site directed ligand.
-
Procedure:
-
A library of kinases is expressed and purified.
-
The test compound is serially diluted and added to wells containing a specific kinase and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for DNA-tagged kinases.
-
A reduction in the amount of bound kinase in the presence of the test compound indicates binding to the kinase active site.
-
-
Data Analysis: The results are often reported as percent inhibition at a given concentration or as Kd values calculated from dose-response curves. This data is used to generate a kinome map, visualizing the selectivity of the compound.
Cellular Target Engagement and Off-Target Analysis
Cell-based assays are essential to confirm that the inhibitor engages its intended target in a physiological context and to assess potential off-target effects.
Objective: To measure the on-target and potential off-target effects of an inhibitor in living cells.
Methodology:
-
Western Blotting for Target Modulation:
-
Treat cancer cell lines (with and without the target genetic marker, e.g., MTAP deletion) with increasing concentrations of the inhibitor.
-
Lyse the cells and perform Western blot analysis to detect the levels of the target protein and downstream biomarkers. For PRMT5 inhibitors, this includes measuring the levels of symmetric dimethylarginine (sDMA) on known substrates like SmD3.
-
-
Cellular Thermal Shift Assay (CETSA):
-
This method assesses direct target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
-
Intact cells are treated with the inhibitor, heated to various temperatures, and then lysed.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or other methods. An increase in the melting temperature of the target protein indicates direct binding of the inhibitor.
-
-
Phenotypic Screening in Knockout Cell Lines:
-
Utilize CRISPR/Cas9 to generate a knockout of the intended target protein (e.g., PRMT5).
-
Treat both wild-type and knockout cells with the inhibitor.
-
If the observed phenotype (e.g., cell death) is still present in the knockout cells, it suggests that the effect is mediated by an off-target mechanism.
-
Signaling Pathway Context
This compound's unique mechanism is best understood in the context of the PRMT5 signaling pathway and the role of MTAP.
In normal cells (MTAP wild-type), MTAP metabolizes MTA, keeping its intracellular concentration low. PRMT5 is active and symmetrically dimethylates its substrates, which are involved in various cellular processes including RNA splicing and gene regulation.
In MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5. This compound specifically binds to and stabilizes this PRMT5-MTA complex, leading to potent inhibition of PRMT5's methyltransferase activity. This selective inhibition in cancer cells leads to cell cycle arrest and apoptosis.
Conclusion
This compound represents a significant advancement in precision oncology, demonstrating a highly selective mechanism of action that exploits a common cancer-specific vulnerability. While direct, comprehensive cross-reactivity data against a broad kinome panel remains limited for this compound and its comparators, the available data strongly supports its high selectivity for the PRMT5-MTA complex. This MTA-cooperative inhibition leads to a potent and selective anti-proliferative effect in MTAP-deleted cancer cells, distinguishing it from other PRMT5 inhibitors that do not share this mechanism. Further head-to-head cross-reactivity profiling will be invaluable in fully elucidating the off-target landscape of this promising therapeutic agent.
References
- 1. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings for (S)-Navlimetostat (MRTX1719), a potent and selective inhibitor of the PRMT5-MTA complex, with other emerging PRMT5 inhibitors. The data presented is intended to offer a comprehensive overview of the current preclinical and clinical landscape, aiding researchers in the evaluation and potential replication of key experiments.
Executive Summary
This compound is a second-generation, orally active PRMT5 inhibitor that exhibits synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2][3][4] This targeted approach, leveraging the accumulation of MTA in MTAP-deleted tumors, offers a potentially wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors. This guide will delve into the comparative efficacy and methodologies of this compound and its alternatives, providing a framework for reproducible research in this promising area of oncology.
Comparative Efficacy of PRMT5 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of alternative PRMT5 inhibitors. The data is focused on MTAP-deleted cancer models to provide a relevant comparison.
In Vitro Potency in MTAP-Deleted Cell Lines
| Compound | Mechanism of Action | Cell Line | IC50 (nM) | Reference |
| This compound (MRTX1719) | MTA-Cooperative | HCT116 (MTAP-deleted) | 12 | [1][2][3] |
| TNG908 | MTA-Cooperative | HCT116 (MTAP-deleted) | 130 | [5] |
| AM-9747 | MTA-Cooperative | HCT116 (MTAP-deleted) | 27 | [6] |
| PH020-803 | MTA-Cooperative | HCT116 (MTAP-deleted) | 19 | [6] |
| Unnamed Gilead Compound | MTA-Cooperative | HCT116 (MTAP-deleted) | 14 | [7] |
| Unnamed Pharmaengine Compound | MTA-Cooperative | HCT116 (MTAP-deleted) | 2 | [8] |
| AM-9934 | MTA-Cooperative | HCT116 (MTAP-deleted) | 160 | [9] |
| JNJ-64619178 | SAM-Competitive | Not specified for HCT116 MTAP-deleted | Data not available | |
| PF-06939999 | SAM-Competitive | Not specified for HCT116 MTAP-deleted | Data not available | |
| GSK3326595 | Substrate-Competitive | HCT116 (MTAP-deleted) | 600 | [9] |
| PRT811 | SAM-Competitive | Not specified for HCT116 MTAP-deleted | Data not available |
In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound (MRTX1719) | Lu-99 (MTAP-deleted) | 50 mg/kg/day, p.o. | 86% | [1] |
| This compound (MRTX1719) | Lu-99 (MTAP-deleted) | 100 mg/kg/day, p.o. | 88% | [1] |
| TNG908 | HCT116 (MTAP-deleted) | 120 mg/kg, BID, p.o. | Tumor regressions | [10] |
| GSK3326595 | Granta-519 (MCL) | 100 mg/kg, daily, p.o. | Significant | [11] |
| Unnamed Pharmaengine Compound | Lu-99 (MTAP-deleted) | 25 mg/kg, o.d., p.o. | 95.8% | [8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 signaling pathway and points of inhibitor intervention.
Caption: A general experimental workflow for the preclinical evaluation of PRMT5 inhibitors.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-deleted and wild-type)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116)
-
PRMT5 inhibitor stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PRMT5 inhibitor in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 72 to 120 hours).[12][13]
-
-
MTS/MTT Assay:
-
Data Analysis:
Western Blot Analysis for Target Engagement
Objective: To assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (sDMA) on substrate proteins (e.g., SmD3).
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-SmD3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control.[13]
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., Lu-99, HCT116 MTAP-deleted)
-
Matrigel (optional)
-
PRMT5 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Inhibitor Administration:
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any tumor regressions.[1]
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumors at the end of the study to analyze target engagement (e.g., sDMA levels by Western blot or immunohistochemistry).[17]
-
Conclusion
The experimental findings for this compound demonstrate a promising and reproducible profile as a selective inhibitor for MTAP-deleted cancers. The provided comparative data and detailed protocols offer a valuable resource for researchers aiming to validate these findings and explore the therapeutic potential of PRMT5 inhibition. As the field of precision oncology continues to evolve, rigorous and reproducible research will be paramount in translating these scientific discoveries into effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Gilead Sciences discovers new PRMT5 inhibitors | BioWorld [bioworld.com]
- 8. Pharmaengine divulges new PRMT5 inhibitors | BioWorld [bioworld.com]
- 9. pnas.org [pnas.org]
- 10. tangotx.com [tangotx.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Navlimetostat (also known as MRTX-1719 or BMS-986504), a first-in-class, potent, and selective inhibitor of the PRMT5-MTA complex, with several investigational drugs targeting the MDM2-p53 pathway. While these agents operate through distinct mechanisms of action, this guide aims to offer a comparative overview of their preclinical performance, providing valuable insights for researchers in the field of oncology drug development.
This compound represents a targeted therapeutic strategy for cancers with methylthioadenosine phosphorylase (MTAP) deletions. In contrast, the benchmarked MDM2 inhibitors, including Navtemadlin (AMG 232/KRT-232), Siremadlin (HDM201), Milademetan, and BI-907828, are designed to restore p53 tumor suppressor function in cancers harboring wild-type TP53.
Mechanism of Action: Two Distinct Approaches to Cancer Therapy
This compound exerts its anti-cancer effect by selectively inhibiting the protein arginine methyltransferase 5 (PRMT5) in the presence of methylthioadenosine (MTA), which accumulates in MTAP-deleted cancer cells.[1][2] This MTA-cooperative inhibition leads to synthetic lethality in these tumors.
MDM2 inhibitors, on the other hand, function by disrupting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[3][4][5] By blocking this interaction, these inhibitors prevent the MDM2-mediated degradation of p53, leading to the reactivation of p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis, in cancer cells with wild-type TP53.[3][4][5]
Preclinical Performance: A Comparative Overview
The following tables summarize key preclinical data for this compound and the selected MDM2 inhibitors. It is important to note that these data are not from head-to-head studies and were generated in different experimental settings.
Table 1: In Vitro Potency and Selectivity
| Investigational Drug | Target | Assay Type | Potency (IC50/K_d_/K_i_) | Cell Line/System | Key Findings & Selectivity |
| This compound | PRMT5-MTA Complex | Biochemical Assay | IC50: 3.6 nM (PRMT5-MTA) | - | Potent inhibitor of the PRMT5-MTA complex.[1] |
| Cell-Based Assay | IC50: 12 nM | HCT116 (MTAP-deleted) | Demonstrates high selectivity for MTAP-deleted cells over wild-type.[1][6] | ||
| IC50: 890 nM | HCT116 (MTAP-WT) | Over 70-fold more potent in MTAP-deleted cells.[1][6] | |||
| Navtemadlin | MDM2-p53 Interaction | Biochemical Assay | K_d_: 0.045 nM | - | High-affinity binding to MDM2.[7] |
| Biochemical Assay | IC50: 0.6 nM | - | Potent inhibitor of the MDM2-p53 interaction.[7] | ||
| Cell-Based Assay | IC50: 10 nM | HCT116 (p53-WT) | Potent inhibition of proliferation in p53 wild-type cells.[7] | ||
| Siremadlin | MDM2-p53 Interaction | Cellular Assay | Nanomolar IC50 values | Various p53-WT cell lines | Disrupts both human and murine p53-MDM2 interactions.[8] |
| Milademetan | MDM2-p53 Interaction | - | - | - | Induces p53-dependent apoptosis in cancer cell lines.[9] |
| BI-907828 | MDM2-p53 Interaction | - | Picomolar binding affinity | - | Highly potent inhibitor of the MDM2-p53 interaction.[10] |
Table 2: In Vivo Efficacy in Xenograft Models
| Investigational Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound | Lu-99 (MTAP-deleted lung cancer) | 50 mg/kg/day, p.o. | 86% TGI | [1] |
| 100 mg/kg/day, p.o. | 88% TGI | [1] | ||
| HCT116 (MTAP-deleted) | 50 & 100 mg/kg, q.d., p.o. | Significant TGI | [11] | |
| Navtemadlin | SJSA-1 (osteosarcoma) | 60 mg/kg/day, p.o. | Complete tumor regression in 10 of 12 mice. | [12] |
| Milademetan | ST-02-0075 (gastric adenocarcinoma PDX) | 100 mg/kg, daily | 130.8% TGI | [13] |
| LD1-0025-217621 (lung adenocarcinoma PDX) | 100 mg/kg, daily | 171.1% TGI | [13] | |
| BI-907828 | DDLPS (dedifferentiated liposarcoma) PDX | - | Strong antitumor activity | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct signaling pathways targeted by this compound and MDM2 inhibitors, as well as a general workflow for evaluating their preclinical activity.
Figure 1. Simplified signaling pathways for this compound and MDM2 inhibitors.
Figure 2. General experimental workflow for preclinical evaluation of investigational drugs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the effect of an investigational drug on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the investigational drug or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using a non-linear regression analysis.
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay is used to quantify the ability of a compound to inhibit the interaction between MDM2 and p53.
-
Reagent Preparation: A fluorescently labeled p53-derived peptide and purified MDM2 protein are prepared in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, serial dilutions of the test compound are added.
-
Reaction Mixture: The fluorescent p53 peptide and MDM2 protein are added to the wells containing the test compound.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization in the presence of the inhibitor is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of an investigational drug.
-
Cell Implantation: Human cancer cells (e.g., SJSA-1 for MDM2 inhibitors or an MTAP-deleted line for this compound) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The investigational drug is administered orally or via another appropriate route at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors can be harvested to assess the modulation of target biomarkers (e.g., p53 and its downstream targets for MDM2 inhibitors) by methods such as western blotting or immunohistochemistry.
Conclusion
This compound and MDM2 inhibitors represent two innovative and promising strategies in oncology drug development. This compound offers a targeted approach for a genetically defined patient population with MTAP-deleted cancers. MDM2 inhibitors, conversely, aim to restore the function of the widely important p53 tumor suppressor in a broader range of cancers with wild-type TP53. The preclinical data summarized in this guide highlight the potent and selective nature of these investigational drugs. Further clinical investigation is necessary to fully elucidate their therapeutic potential and to identify the patient populations most likely to benefit from these novel agents.
References
- 1. pharmacoj.com [pharmacoj.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmacoj.com [pharmacoj.com]
- 5. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
Safety Operating Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-Navlimetostat, a potent PRMT5/MTA complex inhibitor used in cancer research. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.
This compound, also known as (S)-MRTX-1719, should be handled as a potentially hazardous substance due to its biological activity.[1] All waste generated from its use must be treated as hazardous chemical waste.
Hazard Identification and Safety Precautions
While a specific, detailed hazard assessment for this compound is not publicly available, it is classified as harmful if swallowed, causes serious eye damage, and is harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Body Protection | Laboratory Coat | Fully buttoned. |
Waste Segregation and Storage
Proper segregation of this compound waste is crucial to prevent accidental reactions and ensure correct disposal.[1] Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Table 2: this compound Waste Stream Classification and Handling
| Waste Type | Description | Container Requirements | Labeling |
| Solid Waste | Unused/expired powder, contaminated PPE (gloves, lab coats), weigh boats, pipette tips, etc. | Sealable, puncture-resistant container. | "Hazardous Waste: this compound Solid Waste" |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO), experimental media, solvent rinsates. | Sealable, chemically compatible container. | "Hazardous Waste: this compound Liquid Waste" |
| Sharps Waste | Contaminated needles, syringes, etc. | Approved sharps container. | "Hazardous Sharps Waste: this compound" |
All waste containers should be stored in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
Step-by-Step Disposal Procedures
1. Decontamination of Labware:
Glassware and equipment that have come into contact with this compound must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) is recommended.[1]
-
First Rinse: Rinse the glassware with the chosen solvent and collect the rinsate in a designated hazardous liquid waste container.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same container.
-
Third Rinse: Perform a final rinse with fresh solvent, again collecting the rinsate.
-
Final Cleaning: The triple-rinsed glassware can now be washed using standard laboratory procedures.[1]
2. Spill Management:
In the event of a spill, immediate action is necessary to contain and clean the area.
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure proper ventilation.
-
Wear PPE: Don appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Small Solid Spills: Carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation.[1]
-
Small Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the solid hazardous waste container.[1]
-
Clean Spill Area: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous liquid waste.[1]
3. Final Disposal:
All collected hazardous waste must be disposed of through your institution's EHS-approved waste disposal program. Do not dispose of this compound waste down the drain or in regular trash.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment for all personnel and minimize the risk of environmental contamination. Always consult your institution's specific safety and disposal protocols.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
